Technical Documentation Center

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
  • CAS: 720663-80-9

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Biological Targets of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

This technical guide provides an in-depth analysis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (PDB Ligand ID: JGG ), a bioactive small molecule primarily utilized in Fragment-Based Drug Discovery (FBDD) . Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (PDB Ligand ID: JGG ), a bioactive small molecule primarily utilized in Fragment-Based Drug Discovery (FBDD) .

Executive Summary

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (referred to herein as Compound JGG ) is a synthetic organic fragment featuring a morpholine-urea-benzyl nitrile scaffold. Unlike high-affinity lead compounds, JGG serves as a critical chemical probe and crystallographic fragment used to identify druggable pockets in complex enzymes.

Its primary biological utility lies in its ability to bind distinct allosteric and active sites within signal transduction proteins. Validated structural data confirms its interaction with p38α Mitogen-Activated Protein Kinase (MAPK14) and Protein Tyrosine Phosphatase 1B (PTP1B) , making it a dual-targeting scaffold for inflammation and metabolic regulation research.

Chemical Identity & Physicochemical Profile

The compound’s structure combines a polar, solubilizing morpholine ring with a lipophilic cyanobenzyl moiety, linked by a urea-like carboxamide bridge. This "amphiphilic linker" architecture allows it to traverse hydrophobic channels while maintaining hydrogen-bonding capabilities.

PropertySpecification
IUPAC Name N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
Common Codes JGG; CHEMBL1341300; N13460a
InChIKey ZXWAHHRBFVCEAR-UHFFFAOYSA-N
Molecular Weight 245.28 g/mol
Formula C₁₃H₁₅N₃O₂
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Topological Polar Surface Area 65.4 Ų
LogP (Predicted) ~0.4 (Highly soluble fragment)

Primary Biological Targets

Target A: p38α Mitogen-Activated Protein Kinase (MAPK14)

Role: Central regulator of inflammatory cytokines (TNF-α, IL-1β) and cellular stress responses. Interaction Mechanism: Crystallographic evidence (PDB: 6SO2 ) demonstrates JGG binding to the p38α kinase domain. The urea linker typically functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" or the conserved Glu/Asp residues in the ATP-binding pocket. The 4-cyanophenyl group projects into the hydrophobic back-pocket (Gatekeeper region), exploiting


-stacking interactions to stabilize the inactive conformation (DFG-out) or active conformation depending on the specific binding mode.
  • Clinical Relevance: Inhibition of p38α is a therapeutic strategy for rheumatoid arthritis and cytokine storms.

  • Fragment Utility: JGG acts as a "seed" scaffold. The morpholine ring points towards the solvent front, allowing medicinal chemists to grow the molecule into a high-potency inhibitor by appending solubilizing groups.

Target B: Protein Tyrosine Phosphatase 1B (PTP1B)

Role: Negative regulator of insulin and leptin signaling; major target for Type 2 Diabetes and obesity. Interaction Mechanism: High-throughput X-ray crystallography (PanDDA analysis, PDB: 7FRM ) identifies JGG as a ligand for PTP1B. Unlike the highly charged active site (which binds phosphotyrosine), JGG likely binds to an allosteric site (e.g., the


3-

6 or

7 helices).
  • Mechanistic Insight: Neutral fragments like JGG are crucial for PTP1B drug discovery because they avoid the bioavailability issues associated with charged, phosphate-mimetic active site inhibitors.

  • Binding Kinetics: As a fragment, JGG exhibits low-millimolar to high-micromolar affinity (

    
    ), typical for starting points in FBDD.
    

Pathway Analysis & Visualization

p38 MAPK Signaling Cascade

The following diagram illustrates the downstream effects of JGG modulation on the p38 pathway.

p38_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38α MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription) p38->ATF2 JGG Compound JGG (Inhibitor/Probe) JGG->p38  Binds/Inhibits HSP27 HSP27 (Cytoskeleton) MK2->HSP27

Figure 1: p38 MAPK signaling cascade showing the intervention point of Compound JGG.

Experimental Protocols

To validate JGG activity, researchers should employ Differential Scanning Fluorimetry (DSF) for binding confirmation and Kinase Assays for functional inhibition.

Protocol A: Thermal Shift Assay (DSF)

Objective: Determine the binding affinity (


 proxy) of JGG to p38α or PTP1B by measuring thermal stabilization (

).
  • Reagent Prep:

    • Protein: Recombinant p38α or PTP1B (2–5

      
      M final).
      
    • Dye: SYPRO Orange (5x final).

    • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

    • Compound: JGG (titration: 10

      
      M to 1 mM).
      
  • Workflow:

    • Mix protein, buffer, and dye in a 384-well qPCR plate.

    • Add JGG at varying concentrations (ensure DMSO < 2%).

    • Incubate at 25°C for 10 mins.

    • Run melt curve: 25°C to 95°C at 1°C/min ramp.

  • Analysis:

    • Calculate

      
       (inflection point of fluorescence).
      
    • Self-Validation: A positive shift (

      
      C) confirms specific binding. If 
      
      
      
      , check for protein aggregation/destabilization.
Protocol B: ADP-Glo™ Kinase Assay (p38α)

Objective: Quantify functional inhibition (


).
  • System:

    • Enzyme: p38α (5-10 ng/well).

    • Substrate: ATF2 peptide or MBP (Myelin Basic Protein).

    • ATP:

      
       apparent (typically 10-50 
      
      
      
      M).
  • Steps:

    • Reaction: Incubate p38α + JGG + Substrate + ATP in kinase buffer (25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) for 60 mins at RT.

    • Depletion: Add ADP-Glo™ Reagent (40 mins) to consume unreacted ATP.

    • Detection: Add Kinase Detection Reagent (40 mins) to convert ADP

      
       ATP 
      
      
      
      Luciferase signal.
  • Data:

    • Measure Luminescence (RLU).

    • Plot RLU vs. log[JGG].

    • Validation: Use SB203580 (1

      
      M) as a positive control for p38 inhibition.
      

References

  • RCSB Protein Data Bank. (2019). Structure of Fragment N13460a in complex with MAP kinase p38-alpha (Entry 6SO2).Link

  • RCSB Protein Data Bank. (2022). PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with Z509756472 (Entry 7FRM).Link

  • PubChem. (2025).[1][2] N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (CID 2815672).[2][3] National Library of Medicine. Link

  • Nichols, C.E., et al. (2019).[3] Fragment-based screening of MAP kinase p38-alpha. (Associated with PDB 6SO2).[3]

  • Keedy, D.A., et al. (2018). An expanded allosteric network in PTP1B revealed by PanDDA fragment screening. (Context for PDB 7FRM methodology).

Sources

Exploratory

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide mechanism of action

An In-Depth Technical Guide to the Hypothetical Mechanism of Action of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide as a PI3K/Akt/mTOR Pathway Inhibitor Disclaimer: The following technical guide is a theoretical exp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothetical Mechanism of Action of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide as a PI3K/Akt/mTOR Pathway Inhibitor

Disclaimer: The following technical guide is a theoretical exploration of a potential mechanism of action for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. As of the date of this document, there is no direct published evidence detailing the specific biological targets or mechanism of action for this compound. The proposed mechanism is hypothetical, constructed based on the structure-activity relationships of its constituent chemical moieties and is intended to serve as a framework for future research and validation.

Introduction

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a synthetic organic compound featuring a cyanophenyl group linked to a morpholine-4-carboxamide scaffold. While the specific biological activity of this molecule has not been extensively characterized in publicly available literature, its structural components are present in numerous pharmacologically active agents. The morpholine ring, in particular, is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1][2] Notably, the morpholine moiety is a key structural feature in a variety of enzyme inhibitors, including and especially, inhibitors of protein kinases.[1][3] Several potent and selective inhibitors of the Phosphoinositide 3-Kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) signaling pathway incorporate a morpholine ring, which can be crucial for binding to the kinase active site.[4][5][6]

This guide puts forth the hypothesis that N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide functions as an inhibitor of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6] This document will provide a detailed overview of this hypothetical mechanism, outline a comprehensive suite of experimental protocols to validate this hypothesis, and present a framework for data interpretation.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

We hypothesize that N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide exerts its biological effects by directly inhibiting one or more key kinases within the PI3K/Akt/mTOR pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to the phosphorylation and activation of Akt.

Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Our hypothesis is that N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide binds to the ATP-binding pocket of PI3K, Akt, or mTOR, preventing the phosphorylation of their respective substrates and thereby inhibiting downstream signaling. The morpholine moiety may form critical hydrogen bonds within the kinase hinge region, while the cyanophenylmethyl group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation E4BP1->Proliferation Inhibits Inhibition Compound N-[(4-cyanophenyl)methyl] morpholine-4-carboxamide Compound->PI3K Hypothesized Inhibition Compound->mTORC1 Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide.

Experimental Validation Protocols

To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to first establish direct interaction with the proposed molecular targets and then to confirm the downstream cellular consequences of this interaction.

Experimental_Workflow cluster_validation Molecular Target Validation Workflow start Hypothesis: Compound inhibits PI3K/Akt/mTOR Pathway step1 Phase 1: In Vitro Kinase Assays (Biochemical) start->step1 Test direct enzyme inhibition step2 Phase 2: Cell-Based Pathway Analysis (Pharmacodynamic) step1->step2 Confirm on-target effect in cells step3 Phase 3: Cellular Phenotypic Assays (Functional) step2->step3 Measure functional consequences conclusion Mechanism of Action Confirmed/Refuted step3->conclusion

Caption: A three-phase workflow to validate the hypothetical mechanism of action.

Phase 1: In Vitro Biochemical Kinase Assays

Objective: To determine if N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide directly inhibits the enzymatic activity of key kinases in the pathway.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the compound binding to the kinase of interest.

  • Reagents and Materials:

    • Recombinant human kinases (e.g., PI3Kα, mTOR, Akt1).

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

    • N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, serially diluted in DMSO.

    • Assay buffer.

    • 384-well microplates.

    • TR-FRET plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, followed by a 1:100 dilution in assay buffer.

    • In a 384-well plate, add 4 µL of the diluted compound.

    • Add 8 µL of a mix containing the kinase and the Eu-labeled antibody.

    • Add 8 µL of the Alexa Fluor™ 647-labeled tracer.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of tracer binding).

Parameter Description
Target Kinases PI3K (α, β, δ, γ isoforms), mTOR, Akt (1, 2, 3 isoforms)
Compound Conc. 10-point serial dilution, e.g., from 100 µM to 5 nM
Controls Positive control (known inhibitor, e.g., Pictilisib), Negative control (DMSO)
Endpoint IC50 (nM or µM)
Phase 2: Cell-Based Pathway Analysis

Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation status of downstream substrates.

Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known PI3K pathway activation (e.g., MCF-7, U87-MG) to 70-80% confluency.

    • Treat cells with increasing concentrations of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Normalize protein amounts for all samples.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • p-Akt (Ser473)

      • Total Akt

      • p-S6K (Thr389)

      • Total S6K

      • p-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Actin or Tubulin (loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

    • A dose-dependent decrease in the phosphorylation of Akt, S6K, and 4E-BP1 would support the hypothesis.

Phase 3: Cellular Phenotypic Assays

Objective: To measure the functional consequences of pathway inhibition, such as effects on cell viability and apoptosis.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound for 72 hours.

  • MTT Incubation and Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Assay Purpose Endpoint
MTT / CellTiter-Glo Measures metabolic activity as a surrogate for cell proliferation and viability.GI50 / IC50
Caspase-Glo 3/7 Assay Measures apoptosis by detecting the activity of executioner caspases.Fold-change in luminescence
Annexin V/PI Staining Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.% Apoptotic Cells

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to elucidating the mechanism of action for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. By focusing on the well-established PI3K/Akt/mTOR pathway, a therapeutically relevant target for which the compound's structural motifs are well-suited, we have outlined a clear and logical path for investigation.

Positive results from the proposed experimental workflow—specifically, low nanomolar IC50 values in biochemical assays, dose-dependent reduction of p-Akt and p-S6K in cells, and potent inhibition of cancer cell growth—would provide strong evidence supporting the proposed mechanism. Such findings would warrant further preclinical development, including selectivity profiling against a broader panel of kinases, in vivo pharmacodynamic and efficacy studies in xenograft models, and ADME/Tox profiling. This systematic approach ensures that the investigation is both scientifically rigorous and aligned with the principles of modern drug discovery.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 100, 103578. [Link]

  • Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Alexander, R., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. [Link]

  • Baskin, R., & Tsvetkov, Y. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Medicinal Chemistry. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(02), 219-242. [Link]

  • Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

Foundational

The Morpholine-4-Carboxamide Scaffold: A Technical Guide to Discovery and Application

The following technical guide details the history, discovery, and medicinal chemistry of morpholine-4-carboxamide analogs. Executive Summary The morpholine-4-carboxamide moiety (specifically the -morpholinyl urea motif)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and medicinal chemistry of morpholine-4-carboxamide analogs.

Executive Summary

The morpholine-4-carboxamide moiety (specifically the


-morpholinyl urea motif) has evolved from a simple solubilizing group into a privileged scaffold in modern drug discovery. Characterized by the direct attachment of a morpholine ring to a carbonyl group linked to a nitrogen (

), this structural unit offers a unique combination of physicochemical properties: it lowers logP, enhances aqueous solubility, and provides a directional hydrogen bond acceptor (the ether oxygen) and donor (the amide NH).[1]

This guide analyzes the structural evolution of this scaffold, its synthetic pathways, and its critical role in therapeutic areas ranging from antimycobacterial agents to kinase inhibitors (PI3K/mTOR) and CNS-active ligands.[1]

Part 1: Structural Evolution & Rational Design

The Medicinal Chemistry Rationale

Early medicinal chemistry often relied on lipophilic aromatic rings to drive potency via hydrophobic interactions. However, this frequently led to poor solubility and high metabolic clearance.[1] The introduction of the morpholine ring, particularly via a urea linkage, solved three critical problems:

  • Solubility Enhancement: The morpholine ring lowers the calculated LogP (cLogP) compared to cyclohexane or piperidine analogs due to the ether oxygen.[1]

  • Metabolic Stability: Unlike piperazines, which are prone to rapid N-oxidation or N-dealkylation, the morpholine urea is metabolically robust. The urea linkage (

    
    ) is generally resistant to hydrolysis under physiological conditions.
    
  • Hydrogen Bond Vectoring: The urea NH acts as a donor, while the morpholine oxygen acts as a weak acceptor, often engaging solvent molecules or specific residues in the solvent-exposed regions of protein binding pockets (e.g., the hinge region of kinases).[1]

Structural Isosterism

The morpholine-4-carboxamide is often used as a bioisostere for piperazine-1-carboxamides or cyclohexyl ureas . While piperazine is basic (pKa ~9.8), the morpholine nitrogen in the amide/urea linkage is non-basic, preventing lysosomal trapping and reducing hERG channel affinity—a common liability for basic amines.[1]

SAR_Logic Lipophilic_Hit Lipophilic Hit (High LogP, Poor Solubility) Solubility_Fix Introduction of Polar Group Lipophilic_Hit->Solubility_Fix Optimization Piperazine Piperazine Analog (Basic, hERG risk) Solubility_Fix->Piperazine First Gen Morpholine Morpholine-4-Carboxamide (Neutral, Soluble, Stable) Piperazine->Morpholine Bioisosteric Replacement (Remove Basicity)

Figure 1: Strategic evolution from lipophilic hits to the optimized morpholine-4-carboxamide scaffold.

Part 2: Synthetic Methodologies

The synthesis of morpholine-4-carboxamide analogs relies on the formation of the urea linkage. Three primary pathways are employed depending on the availability of reagents and the stability of the R-group.

Pathway A: The Isocyanate Route

This is the most direct method. Morpholine reacts with an isocyanate (


) to form the urea.[1] This reaction is rapid, atom-economical, and usually requires no catalyst.[1]
  • Utility: Best for commercially available isocyanates.

Pathway B: The Carbamoyl Chloride Route

Morpholine-4-carbonyl chloride (commercially available or generated via phosgene/triphosgene) reacts with an amine (


).
  • Utility: Essential when the isocyanate is unstable or the amine is the valuable, complex intermediate.[1]

Pathway C: The CDI Coupling (One-Pot)

1,1'-Carbonyldiimidazole (CDI) activates the amine to form an imidazole-urea intermediate, which is then displaced by morpholine.[1]

  • Utility: Safer alternative to phosgene; avoids handling toxic isocyanates.[2]

Synthesis_Pathways cluster_0 Method A: Isocyanate Addition cluster_1 Method B: Carbamoyl Chloride cluster_2 Method C: CDI Coupling Morpholine Morpholine Urea Morpholine-4-Carboxamide Analog Morpholine->Urea + Isocyanate (DCM, 0°C to RT) Isocyanate R-N=C=O (Isocyanate) Amine R-NH2 (Primary Amine) CDI CDI (Carbonyldiimidazole) Amine->CDI Activation CarbamoylCl Morpholine-4-carbonyl chloride CarbamoylCl->Urea + Amine (TEA, THF, Reflux) CDI->Urea + Morpholine (One-Pot)

Figure 2: Three primary synthetic routes to access morpholine-4-carboxamide derivatives.

Part 3: Case Studies in Drug Discovery

Antimycobacterial Agents (Tuberculosis)

Recent campaigns against Mycobacterium tuberculosis (Mtb) have identified morpholine-4-carboxamide derivatives as potent inhibitors.

  • Discovery: High-throughput screening of urea libraries revealed that 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides and thiosemicarbazones exhibited significant activity against the H37Rv strain.

  • Mechanism: These compounds often target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) or DNA gyrase (in the case of piperidine/morpholine hybrids).

  • SAR Insight: The morpholine ring was found to be superior to thiomorpholine and piperazine.[1] The oxygen atom likely engages in a critical H-bond within the mycobacterial target, while the urea linker provides the necessary flexibility.[1]

Kinase Inhibitors (PI3K / mTOR)

In oncology, the morpholine-4-carboxamide motif is frequently used to target the ATP-binding pocket of kinases.

  • Target: PI3K (Phosphoinositide 3-kinase) and mTOR.

  • Role of Scaffold: The morpholine oxygen often protrudes towards the solvent front, improving the solubility of otherwise highly lipophilic heteroaromatic cores (like quinolines or pyrimidines).[1]

  • Example: In the optimization of sulfonyl-morpholino-pyrimidines , the introduction of a urea linkage (morpholine-4-carboxamide) retained potency while significantly lowering metabolic clearance compared to the direct N-aryl analogs.

FAAH Inhibitors and CNS Agents

Fatty Acid Amide Hydrolase (FAAH) inhibitors often utilize a urea scaffold to mimic the transition state of the amide bond hydrolysis.[1]

  • Discovery: Morpholine-4-carboxamide derivatives (e.g., N-alkyl-morpholine-4-carboxamides) act as covalent or non-covalent inhibitors.

  • CNS Penetration: The morpholine group optimizes the Polar Surface Area (PSA) to roughly 40-50 Ų, ideal for Blood-Brain Barrier (BBB) penetration.[1] This has been applied in designing ligands for P2X7 receptors (neuropathic pain) and CB1/CB2 modulation.[1]

Part 4: Experimental Protocols

Protocol: Synthesis of N-(4-fluorophenyl)morpholine-4-carboxamide

Objective: To synthesize a standard morpholine urea analog via the isocyanate route.

Materials:

  • Morpholine (1.0 equiv)[1][3][4][5][6]

  • 4-Fluorophenyl isocyanate (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)[1]

  • Triethylamine (0.1 equiv, optional catalyst)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 4-fluorophenyl isocyanate (5.0 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Add morpholine (5.0 mmol) dropwise over 10 minutes. A white precipitate may begin to form immediately (the urea).[1]

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.[1]

    • If soluble: Wash the organic layer with 1N HCl (to remove unreacted morpholine), then saturated

      
      , then brine.[1] Dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the urea NH singlet (~8.5 ppm) and morpholine peaks (3.4-3.6 ppm).
Data Summary: Physicochemical Comparison

Table 1: Comparison of Morpholine-4-carboxamide vs. Common Isosteres

ScaffoldLogP (Est.)pKa (Conj.[1] Acid)Metabolic LiabilityhERG Risk
Morpholine-4-carboxamide 1.2 Neutral Low Low
Piperazine-1-carboxamide0.9~8.5 (Basic N)High (N-Oxidation)Moderate
Cyclohexyl-urea2.8NeutralLowLow (Solubility issues)
Piperidine-1-carboxamide1.9NeutralModerate (Hydroxylation)Low

References

  • Discovery of Quinoline-4-carboxamide Derivatives as Antimalarials. Source: ACS Medicinal Chemistry Letters. URL:[Link][1]

  • Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry. Source: Bioorganic Chemistry (Elsevier).[1] URL:[Link]

  • Synthesis and SAR of Morpholine Derivatives: A Review. Source: E3S Web of Conferences.[7] URL:[Link]

  • Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: Synthesis and Antimycobacterial Activity. Source: Chemical Biology & Drug Design (PubMed).[1] URL:[Link][1]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2. Source: MDPI Molecules. URL:[Link][1][5]

  • Sulfonyl-morpholino-pyrimidines: SAR and Development of Selective mTOR Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Metabolic Stability of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and dosing regimen. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and dosing regimen. This guide provides a comprehensive technical analysis of the predicted metabolic stability of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, a compound of interest in drug discovery. By dissecting its structural components—the cyanophenyl ring, the methyl-carboxamide linker, and the morpholine moiety—we will explore the probable metabolic pathways and the enzymes responsible for its biotransformation. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing robust in vitro experimental protocols to quantitatively assess metabolic liabilities and guide future optimization strategies.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate process of drug development, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition.[1] Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this evaluation.[1] A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, which may necessitate frequent and high doses to achieve a therapeutic effect.[1] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity. Therefore, a thorough understanding and early prediction of a drug candidate's metabolic fate are essential for designing molecules with optimal pharmacokinetic and safety profiles.[1][2]

This guide focuses on N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, a molecule possessing several functional groups with known metabolic relevance. A proactive evaluation of its metabolic stability allows for the early identification of potential metabolic "soft spots." This knowledge empowers medicinal chemists to make strategic structural modifications to enhance metabolic robustness, a concept known as metabolic switching, without compromising pharmacological activity.[2][3]

Structural Analysis and Predicted Metabolic Liabilities

The metabolic fate of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is intrinsically linked to its chemical structure. A systematic evaluation of its three key moieties provides a predictive framework for its biotransformation.

  • The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to improve physicochemical properties such as solubility and to enhance metabolic stability.[4][5][6][7] However, it is not metabolically inert. The primary routes of morpholine metabolism are mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, the most abundant CYP in the human liver.[5] Potential metabolic transformations include:

    • N-oxidation: Oxidation of the nitrogen atom to form an N-oxide metabolite.

    • Ring Cleavage: Oxidative cleavage of the morpholine ring, which can lead to more polar and readily excretable metabolites.

  • The Carboxamide Linker: The amide bond is a common functional group in pharmaceuticals. While generally more stable to hydrolysis than esters, carboxamides are susceptible to cleavage by hydrolytic enzymes.[8] The primary enzymes responsible for amide hydrolysis are:

    • Amidases and Carboxylesterases (CEs): These enzymes, present in the liver and other tissues, catalyze the hydrolysis of the amide bond to form a carboxylic acid and an amine.[9][10][11][12] Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the most prominent isoforms.[11]

  • The (4-cyanophenyl)methyl Moiety: The cyanophenyl group is often considered metabolically robust. The nitrile group is generally resistant to hydrolysis. However, the benzylic methylene group is a potential site for oxidation. Furthermore, the presence of a nitrogen-containing aromatic ring can make the compound a substrate for non-CYP enzymes:

    • Benzylic Oxidation: The methylene bridge connecting the phenyl ring and the amide nitrogen can be a target for CYP-mediated hydroxylation.

    • Aldehyde Oxidase (AO): AO is a cytosolic enzyme with broad substrate specificity, known to metabolize N-heterocycles and aldehydes.[13][14][15] While the cyanophenyl group itself is not a classic AO substrate, the overall electronic nature of the molecule could render it susceptible to AO-mediated metabolism.[13][14]

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the predicted metabolic liabilities of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, a tiered approach employing a series of in vitro assays is recommended. These assays provide crucial data on the rate and pathways of metabolism.

Tier 1: In Vitro Hepatic Microsomal Stability Assay

This initial high-throughput screen provides a measure of the intrinsic clearance (CLint) mediated primarily by Phase I enzymes, predominantly CYPs, located in the endoplasmic reticulum of hepatocytes.[16][17]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Test Compound Stock (10 mM in DMSO) Preincubation Pre-incubate Compound, Microsomes, Buffer at 37°C Compound_Stock->Preincubation Microsomes Pooled Human Liver Microsomes (20 mg/mL) Microsomes->Preincubation Buffer Phosphate Buffer (100 mM, pH 7.4) Buffer->Preincubation NADPH NADPH Regenerating System Initiation Initiate reaction with NADPH NADPH->Initiation Preincubation->Initiation Time_Points Sample at 0, 5, 15, 30, 45, 60 min Initiation->Time_Points Termination Quench with cold Acetonitrile + Internal Standard Time_Points->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation LCMS Analyze supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate % remaining vs. time LCMS->Data_Analysis Clearance_Calc Determine t1/2 and CLint Data_Analysis->Clearance_Calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1 µM working solution of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide in 100 mM potassium phosphate buffer (pH 7.4).[17]

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.[17][18]

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound and liver microsomes at 37°C for 5-10 minutes.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[19]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing a suitable internal standard.[17]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[1][20][21][22][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Table 1: Typical Incubation Conditions for Microsomal Stability Assay

ParameterConditionRationale
Test Compound Conc.1 µMTypically below the Km of most metabolizing enzymes to ensure first-order kinetics.[17]
Microsomal Protein0.5 mg/mLA standard concentration that provides sufficient enzymatic activity for most compounds.[17][18]
Incubation Time0 - 60 minutesCaptures the depletion of both rapidly and moderately metabolized compounds.[17]
CofactorNADPH Regenerating SystemEnsures a sustained supply of the necessary cofactor for CYP-mediated reactions.[19]
Temperature37°CMimics physiological temperature.[17]
Tier 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[24][25][26]

Experimental Workflow:

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Test Compound Stock (10 mM in DMSO) Cell_Incubation Incubate Compound with Hepatocytes at 37°C Compound_Stock->Cell_Incubation Hepatocytes Cryopreserved Human Hepatocytes Hepatocytes->Cell_Incubation Incubation_Medium Incubation Medium Incubation_Medium->Cell_Incubation Time_Points Sample at 0, 15, 30, 60, 90, 120 min Cell_Incubation->Time_Points Termination Quench with cold Acetonitrile + Internal Standard Time_Points->Termination Centrifugation Centrifuge to pellet debris Termination->Centrifugation LCMS Analyze supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate % remaining vs. time LCMS->Data_Analysis Clearance_Calc Determine t1/2 and CLint Data_Analysis->Clearance_Calc

Caption: Workflow for the in vitro hepatocyte stability assay.

Detailed Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Prepare a hepatocyte suspension in incubation medium at a density of 0.5 x 10^6 viable cells/mL.[24]

  • Incubation:

    • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.[26]

  • Sample Analysis and Data Interpretation:

    • Follow the same sample and data analysis procedures as described for the microsomal stability assay.

Table 2: Comparison of In Vitro Metabolic Systems

FeatureLiver MicrosomesHepatocytes
Enzyme Complement Phase I (CYPs, FMOs)Phase I and Phase II, Transporters
Cellular Integrity Disrupted (vesicles)Intact cells
Cofactor Requirement External addition (e.g., NADPH)Endogenously present
Predictive Power Good for CYP-mediated clearanceMore comprehensive prediction of hepatic clearance
Throughput HighModerate
Tier 3: Reaction Phenotyping

If significant metabolic instability is observed in the microsomal or hepatocyte assays, reaction phenotyping is performed to identify the specific enzymes responsible for the compound's metabolism.[27][28][29][30][31]

3.3.1. CYP Reaction Phenotyping

This can be achieved through two main approaches:

  • Recombinant Human CYPs: The test compound is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[27][28] The rate of metabolism by each isozyme is then determined.

  • Chemical Inhibition in Human Liver Microsomes: The compound is incubated with pooled human liver microsomes in the presence and absence of specific CYP inhibitors.[28] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isozyme.

3.3.2. Non-CYP Enzyme Phenotyping

  • Aldehyde Oxidase (AO) Assay: The test compound is incubated with human liver cytosol (the cellular fraction containing AO) in the presence and absence of a specific AO inhibitor, such as menadione.[14] A significant decrease in metabolism with the inhibitor confirms AO involvement.[14]

  • Carboxylesterase (CE) Assay: The compound is incubated with human liver microsomes or recombinant human CEs (hCE1 and hCE2) to assess amide hydrolysis.[11] Specific inhibitors can also be used to confirm the role of CEs.[11]

Quantitative Analysis and In Vitro-In Vivo Extrapolation (IVIVE)

The data generated from these in vitro assays can be used to predict the in vivo hepatic clearance of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide through a process called in vitro-in vivo extrapolation (IVIVE).[32][33][34][35][36] This involves scaling the in vitro intrinsic clearance (CLint) to an in vivo value using physiological parameters such as liver blood flow and protein binding. While a detailed discussion of IVIVE models is beyond the scope of this guide, it represents the ultimate application of in vitro metabolic stability data in predicting human pharmacokinetics.

Strategies for Enhancing Metabolic Stability

Should N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide exhibit high metabolic clearance, several medicinal chemistry strategies can be employed to improve its stability:[2][37][38]

  • Blocking Metabolic Sites: Introducing sterically hindering groups or replacing a metabolically labile hydrogen with a deuterium or fluorine atom can block access of metabolizing enzymes.

  • Modulating Physicochemical Properties: Reducing the lipophilicity of the molecule can decrease its affinity for lipophilic active sites of CYP enzymes.[37]

  • Bioisosteric Replacement: Replacing a metabolically labile moiety with a more stable isostere can enhance metabolic stability without compromising biological activity. For instance, if the carboxamide is found to be a major site of hydrolysis, it could potentially be replaced with a more stable linker.

Conclusion

The metabolic stability of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a multifaceted parameter governed by the interplay of its structural features and a host of drug-metabolizing enzymes. A systematic and tiered in vitro approach, beginning with broad screening in liver microsomes and hepatocytes, followed by specific reaction phenotyping, provides a robust framework for predicting its metabolic fate. The insights gained from these studies are invaluable for guiding lead optimization efforts, ultimately increasing the probability of developing a successful drug candidate with a desirable pharmacokinetic profile.

References

  • WuXi AppTec. (2024, August 8). Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?
  • WuXi AppTec. (2025, September 11). What Is IVIVE? 7 FAQs About In Vitro-In Vivo Extrapolation.
  • [Lead compound optimization strategy (1)--changing metabolic pathways and optimizing metabolism stability]. (2013, October 15). PubMed.
  • Comparative assessment of In Vitro-In Vivo extrapolation methods used for predicting hepatic metabolic clearance of drugs. (2012, November 15). PubMed.
  • In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normaliz
  • In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. (n.d.).
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
  • Metabolic Stability. (2021, October 11). Pharma Focus Asia.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC.
  • Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. (n.d.).
  • Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. (2012, May 9). Bioanalysis Zone.
  • Aldehyde Oxidase Stability Assay. (n.d.). Domainex.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Reaction Phenotyping Assay. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Aldehyde Oxidase (AO) Reaction Phenotyping Assay. (n.d.). Evotec.
  • Measurement of Carboxylesterase (CES) Activities. (2025, August 6).
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.
  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candid
  • How to Improve Drug Plasma Stability?. (n.d.).
  • Hepatocyte Stability Assay. (2025, July 28).
  • Reaction Phenotyping Assay • Mattek - Part of Sartorius. (n.d.).
  • Enhancement of metabolic stability with structural modifications. (n.d.).
  • Reaction Phenotyping Assay. (2023, March 8). Visikol.
  • A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2- Benzothiazolinone Hydrazine. (2017, January 17). Brieflands.
  • Enzyme Activity Measurement for Carboxylesterase. (n.d.).
  • N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. (n.d.). PubChem.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io.
  • Determination of Microsomal Stability by UPLC -MS/MS. (n.d.).
  • In Vitro CYP Reaction Phenotyping Assay Services. (n.d.). BioIVT.
  • Hepatocyte Stability (mouse, r
  • BMR Aldehyde Oxidase (AO) Assay Kit. (n.d.). Biomedical Research Service.
  • Measurement of Carboxylesterase (CES) Activities. (n.d.). Semantic Scholar.
  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. (n.d.). PMC.
  • Carboxylesterase (CE) Reaction Phenotyping Assay. (n.d.). Evotec.
  • Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts. (2017, December 1). eScholarship.
  • Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis Online.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • Morpholine-4-carboxamide. (n.d.). PubChem.
  • The Influence of Physicochemical Properties on ADME. (n.d.). PhysChem Forum.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, January 11).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Journal of Drug Delivery and Therapeutics.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
  • N-phenylmorpholine-4-carboxamide. (n.d.). PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Topic: Reagents for preparing N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide Content Type: Application Note & Protocol Abstract & Scope This technical guide details the synthesis of N-[(4-cyanophenyl)methyl]morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for preparing N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide Content Type: Application Note & Protocol

Abstract & Scope

This technical guide details the synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (CAS: 720663-80-9), a functionalized urea derivative often utilized as a scaffold in kinase inhibitor discovery and medicinal chemistry libraries.

Unlike generic organic synthesis texts, this document focuses on process reliability and impurity control . We evaluate two distinct synthetic pathways:

  • Method A (The "Gold Standard"): Direct coupling using Morpholine-4-carbonyl chloride. This method is preferred for scale-up due to its atom economy and simplified purification.

  • Method B (The "Green" Alternative): One-pot coupling using 1,1'-Carbonyldiimidazole (CDI). This method avoids corrosive acid chlorides and is ideal for early-phase discovery where reagent availability is paramount.

Retrosynthetic Analysis & Reagent Selection

The target molecule features a urea linkage connecting a morpholine ring and a 4-cyanobenzyl group. The choice of reagents dictates the impurity profile and workup strategy.

Reagent Comparison Table
ParameterMethod A: Carbamoyl Chloride Method B: CDI Activation
Key Reagent Morpholine-4-carbonyl chloride (CAS 15159-40-7)1,1'-Carbonyldiimidazole (CDI) (CAS 530-62-1)
Co-Reagent 4-CyanobenzylamineMorpholine & 4-Cyanobenzylamine
Byproducts HCl (scavenged as amine salt)Imidazole, CO₂
Moisture Sensitivity High (Hydrolysis releases HCl)Moderate (Hydrolysis releases CO₂)
Purification Acid/Base Extraction (High Efficiency)Aqueous wash (Imidazole removal)
Recommendation Primary Choice (Scale >1g) Secondary Choice (Library Synthesis)
Reaction Logic Diagram

ReactionLogic cluster_MethodA Method A: Direct Coupling cluster_MethodB Method B: CDI Activation Target Target: N-[(4-cyanophenyl)methyl] morpholine-4-carboxamide MCC Morpholine-4-carbonyl chloride MCC->Target + Amine + Base - HCl salt Amine 4-Cyanobenzylamine Base TEA / DIPEA Morph Morpholine Intermed Intermediate: Carbamoyl Imidazole Morph->Intermed + CDI - Imidazole CDI CDI Intermed->Target + 4-Cyanobenzylamine - Imidazole

Figure 1: Strategic disconnection showing the convergent nature of Method A versus the linear activation of Method B.

Detailed Protocols

Method A: Carbamoyl Chloride Coupling (Recommended)

Rationale: This route utilizes the pre-formed electrophile morpholine-4-carbonyl chloride. This eliminates the risk of symmetric urea formation (a common issue in CDI or phosgene routes) and allows for a stoichiometric reaction that drives to completion.

Reagents Required:
  • Substrate: 4-Cyanobenzylamine (1.0 equiv)

  • Reagent: Morpholine-4-carbonyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Solubilization: Dissolve 4-Cyanobenzylamine (10 mmol, 1.32 g) in anhydrous DCM (30 mL).

  • Base Addition: Add TEA (15 mmol, 2.1 mL) via syringe. Cool the mixture to 0°C using an ice bath.

    • Expert Note: The base is critical to neutralize the HCl generated. Without it, the amine starting material will protonate and become non-nucleophilic, stalling the reaction at 50% conversion.

  • Electrophile Addition: Dropwise add Morpholine-4-carbonyl chloride (11 mmol, 1.64 g) diluted in DCM (5 mL) over 10 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form almost immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours .

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The benzylamine spot (low

      
      , UV active) should disappear.
      
  • Workup (The "Self-Validating" Step):

    • Dilute with DCM (50 mL).

    • Wash 1: 1N HCl (30 mL). Purpose: Removes unreacted 4-cyanobenzylamine and excess TEA.

    • Wash 2: Saturated

      
       (30 mL). Purpose: Neutralizes trace acid and removes any hydrolyzed morpholine-carboxylic acid.
      
    • Wash 3: Brine (30 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from EtOAc/Hexane.

Method B: CDI-Mediated Coupling (Alternative)

Rationale: Useful when the carbamoyl chloride is unavailable. This "one-pot" method generates the reactive species in situ.

Reagents Required:
  • Amine 1: Morpholine (1.0 equiv)[1][2]

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Amine 2: 4-Cyanobenzylamine (1.0 equiv)

  • Solvent: THF or DCM (Strictly Anhydrous)

Step-by-Step Protocol:
  • Activation: Dissolve CDI (11 mmol, 1.78 g) in anhydrous THF (20 mL) under

    
    .
    
  • First Addition: Cool to 0°C. Add Morpholine (10 mmol, 0.87 mL) dropwise. Stir at RT for 1 hour.

    • Mechanism:[3][4][5][6] This forms the N-morpholinecarbonylimidazole intermediate.

    • Critical Control: Do NOT add the benzylamine yet. Adding both amines simultaneously will result in a statistical mixture of symmetric and asymmetric ureas.

  • Second Addition: Add 4-Cyanobenzylamine (10 mmol, 1.32 g) to the reaction mixture.

  • Coupling: Heat to 60°C (reflux) for 4-6 hours.

    • Note: The imidazole leaving group is less reactive than a chloride; heat is often required to drive the displacement by the second amine.

  • Workup:

    • Concentrate THF. Redissolve residue in EtOAc.

    • Wash with water (3x) to remove the water-soluble imidazole byproduct.

    • Dry and concentrate.[2]

Analytical Validation & Specifications

Upon isolation, the compound must be characterized to ensure structural integrity.

TestExpected ResultInterpretation
Appearance White to Off-white solidColored impurities suggest oxidation of the amine.
LC-MS (ESI+) [M+H]+ = 246.13Consistent with Formula

(MW 245.28).
1H NMR (DMSO-d6)

7.7 (d, 2H), 7.4 (d, 2H)
Aromatic protons of the 4-cyanophenyl group.
1H NMR (DMSO-d6)

4.3 (d, 2H)
Benzylic

doublet (couples with NH).
1H NMR (DMSO-d6)

3.5 (m, 4H), 3.3 (m, 4H)
Morpholine ring protons.
IR Spectroscopy ~2220

(CN stretch)
Confirms nitrile group integrity.
IR Spectroscopy ~1640

(C=O urea)
Confirms urea formation.
Workup & Purification Flowchart

Workup Crude Crude Reaction Mixture (DCM + Product + Salts) Wash1 Wash 1: 1N HCl Crude->Wash1 Aqueous1 Aqueous Layer: Unreacted Amine TEA Salts Wash1->Aqueous1 Discard Organic1 Organic Layer: Product + Acid Impurities Wash1->Organic1 Wash2 Wash 2: Sat. NaHCO3 Organic1->Wash2 Aqueous2 Aqueous Layer: Hydrolyzed Acid Trace HCl Wash2->Aqueous2 Discard Organic2 Organic Layer: Purified Product Wash2->Organic2 Final Dry (Na2SO4) & Evaporate -> Solid Product Organic2->Final

Figure 2: Purification logic for Method A, demonstrating the removal of specific impurities via pH-controlled extraction.

References

  • PubChem. N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (CID 2815672).[7] National Library of Medicine. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for urea/amide coupling reagents).
  • National Institutes of Health (NIH). Urea Derivatives in Modern Drug Discovery. PMC. [Link]

Sources

Application

Application Note and Reaction Protocol: Synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive, step-by-step guide for the synthesis of N-[(4-cyanophenyl)methyl]morphol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive, step-by-step guide for the synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, a compound of interest in medicinal chemistry and drug discovery. The protocol is designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

The molecular scaffold of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide incorporates two key pharmacophores: the cyanobenzyl group and the morpholine carboxamide moiety. The benzonitrile group is a versatile functional group in medicinal chemistry, known to act as a bioisostere for other functional groups and participate in key binding interactions with biological targets. Morpholine and its derivatives are prevalent in a wide range of approved drugs, valued for their favorable physicochemical properties, including metabolic stability and aqueous solubility. The amide bond connecting these two fragments is a fundamental linkage in countless biologically active molecules, including peptides and small-molecule drugs.[1] The synthesis of this compound provides a valuable building block for the creation of compound libraries for high-throughput screening and the development of novel therapeutic agents.

Reaction Scheme and Mechanism

The synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is achieved through a nucleophilic acyl substitution reaction, a classic and robust method for amide bond formation.[1][2] The reaction proceeds via the attack of the primary amine of 4-(aminomethyl)benzonitrile on the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. This is a well-established transformation, often referred to as the Schotten-Baumann reaction when conducted in the presence of a base.[2]

Reaction:

4-(aminomethyl)benzonitrile + morpholine-4-carbonyl chloride → N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide + HCl

The reaction mechanism involves a two-step addition-elimination process.[3] First, the lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][2]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-(aminomethyl)benzonitrile hydrochloride15996-76-6168.62≥97%Sigma-Aldrich
Morpholine-4-carbonyl chloride15159-40-7149.58≥98%Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19≥99.5%Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%Sigma-Aldrich
Deionized Water7732-18-518.02--
Saturated Sodium Bicarbonate Solution----
Brine (Saturated NaCl Solution)----
Anhydrous Magnesium Sulfate7487-88-9120.37≥99.5%Sigma-Aldrich
Ethyl Acetate141-78-688.11HPLC GradeFisher Scientific
Hexanes110-54-386.18HPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Glassware for column chromatography

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Step-by-Step Reaction Protocol

This protocol is based on established procedures for the acylation of primary amines with acyl chlorides.[1][2]

Preparation of the Free Amine

The starting material, 4-(aminomethyl)benzonitrile, is typically supplied as its hydrochloride salt to improve stability and shelf-life. The free amine must be generated in situ or extracted prior to the reaction. This protocol details the in-situ generation.

Reaction Setup and Execution

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-(aminomethyl)benzonitrile HCl in anhydrous DCM B Add triethylamine (TEA) A->B 1.1 eq C Cool solution to 0 °C B->C D Add morpholine-4-carbonyl chloride dropwise C->D 1.0 eq E Warm to room temperature and stir D->E 2-4 hours F Wash with water E->F G Wash with saturated NaHCO3 F->G H Wash with brine G->H I Dry organic layer with MgSO4 H->I J Filter and concentrate I->J K Purify by column chromatography or recrystallization J->K

Caption: Experimental workflow for the synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide.

  • Preparation of the Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(aminomethyl)benzonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 20 mL per gram of starting material).

  • Addition of Base: To the stirred suspension, add triethylamine (1.1 eq) dropwise at room temperature. The addition of the base will neutralize the hydrochloride salt, forming the free amine and triethylammonium chloride, which is partially soluble in DCM. Stir the mixture for 15-20 minutes.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C.

  • Addition of Acyl Chloride: Dissolve morpholine-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 10-15 minutes using a dropping funnel. Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

Work-up Procedure
  • Quenching and Initial Wash: Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 20 mL). This will remove the triethylammonium chloride salt.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) to remove any remaining acidic impurities.

  • Final Wash: Wash the organic layer with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes) to obtain the pure compound.

  • Column Chromatography: For oily or impure solid products, purification by flash column chromatography on silica gel is recommended. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.

Characterization

The identity and purity of the final product, N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • 4-(aminomethyl)benzonitrile hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Morpholine-4-carbonyl chloride: Causes skin and serious eye irritation. Suspected of causing cancer.[6] It is also sensitive to moisture and can release hydrochloric acid upon hydrolysis.[7]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Dichloromethane: Suspected of causing cancer. Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete neutralization of the amine hydrochloride.Ensure the correct stoichiometry of triethylamine is used. Stir for a sufficient time after base addition.
Inactive morpholine-4-carbonyl chloride.Use a fresh bottle or a recently purchased reagent. Acyl chlorides are sensitive to moisture.
Formation of multiple byproducts Reaction temperature too high.Maintain the temperature at 0 °C during the addition of the acyl chloride.
Difficult purification Presence of unreacted starting materials or triethylammonium salts.Ensure a thorough aqueous work-up. Adjust the polarity of the eluent for column chromatography.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. By understanding the rationale behind each step, researchers can confidently and safely execute this synthesis, paving the way for further exploration of this and related compounds in the field of drug discovery and development.

References

  • Scholars Research Library. (2011). A review on synthetic strategies of amide bond formation. Der Pharma Chemica, 3(3), 409-421.
  • CymitQuimica. (2023). Safety Data Sheet: 4-(Aminomethyl)benzonitrile hydrochloride.
  • PubChem. (n.d.). 4-Morpholinecarbonyl chloride. Retrieved from [Link]

  • PureSynth. (n.d.). 4-(Aminomethyl)Benzonitrile Hydrochloride 98.0%(HPLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[(4-cyanop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the compound in bulk drug and pharmaceutical formulations. The development strategy, forced degradation studies, and complete validation protocol are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a molecule of interest in pharmaceutical development. A reliable and validated analytical method is crucial for ensuring the quality, efficacy, and safety of any active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[1] The development of a stability-indicating method is a regulatory requirement to demonstrate that the analytical procedure can accurately measure the analyte in the presence of its degradation products, which may form under various environmental conditions.[2]

This document provides a comprehensive guide for the development and validation of an HPLC method for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, offering a foundation for researchers, scientists, and drug development professionals.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical Structure of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamidePubChem
Molecular Formula C13H15N3O2[3]
Molecular Weight 245.28 g/mol [3]
Aqueous Solubility >36.8 µg/mL (at pH 7.4)[3]
Predicted pKa Due to the presence of the morpholine nitrogen and the amide group, the molecule is expected to have a weakly basic character. The morpholine nitrogen's pKa is typically around 8-9, but this will be influenced by the rest of the molecule. The amide proton is generally not acidic. For the purpose of this method development, we will assume the molecule is largely neutral in the typical HPLC mobile phase pH range of 3-7.N/A

HPLC Method Development

The primary objective of this method development is to achieve a symmetric peak for the analyte, with good resolution from any potential impurities and degradation products, in a reasonable runtime. A reversed-phase approach is selected due to the non-polar nature of the aromatic ring and the moderate polarity of the morpholine and carboxamide groups.

Materials and Reagents
  • Analyte: N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide reference standard

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Buffers: Ammonium acetate, Potassium dihydrogen phosphate

  • Acids/Bases: Formic acid, Orthophosphoric acid, Sodium hydroxide, Hydrochloric acid

  • Oxidizing Agent: Hydrogen peroxide (30%)

Instrumentation and Chromatographic Conditions (Starting Point)
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.Standard equipment for robust method development and validation.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)C18 columns provide excellent retention for aromatic and moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8B: AcetonitrileAmmonium acetate is a volatile buffer suitable for LC-MS compatibility if needed. A near-neutral pH is a good starting point for a compound with unknown pKa to maintain a consistent ionic state. Acetonitrile is a common organic modifier with good UV transparency.
Elution Mode Isocratic: 60% A, 40% BAn isocratic elution is simpler and more robust for quality control applications. The initial ratio is an educated guess and should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection Wavelength 235 nm (based on UV scan of the analyte)The cyanophenyl group is expected to have strong UV absorbance. A full UV scan should be performed to determine the optimal wavelength for maximum sensitivity.
Diluent Acetonitrile:Water (50:50, v/v)A mixture of the mobile phase components is a good starting diluent to ensure sample solubility and compatibility with the mobile phase.
Method Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the HPLC method.

Method_Development_Workflow start Define Method Objectives analyte_char Analyte Characterization (Structure, Solubility, UV Spectrum) start->analyte_char col_select Column Selection (C18, C8, Phenyl) analyte_char->col_select mp_select Mobile Phase Screening (ACN vs. MeOH, Buffer pH) col_select->mp_select gradient_opt Gradient/Isocratic Optimization (Optimize %B, Time) mp_select->gradient_opt other_params Fine-Tuning (Flow Rate, Temperature, Wavelength) gradient_opt->other_params forced_deg Forced Degradation Studies (Specificity Assessment) other_params->forced_deg validation Method Validation (ICH Q2(R1)) forced_deg->validation

Figure 1: HPLC Method Development Workflow.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[4] The goal is to achieve 5-20% degradation of the analyte to ensure that the degradation products are generated at a sufficient level for detection and resolution from the parent peak.[5]

Protocol for Forced Degradation
  • Prepare a stock solution of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide at a concentration of 1 mg/mL in the diluent.

  • For each stress condition , dilute the stock solution to a working concentration of 100 µg/mL.

  • Analyze all samples using the developed HPLC method alongside an unstressed control sample.

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 0.1 M HCl to 1 mL of the working solution. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Add 1 mL of 0.1 M NaOH to 1 mL of the working solution. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Add 1 mL of 3% H₂O₂ to 1 mL of the working solution. Keep at room temperature for 24 hours.
Thermal Degradation Keep the solid drug substance in an oven at 105 °C for 48 hours. Dissolve in the diluent before injection.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in the diluent before injection.
Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide under various stress conditions.

Degradation_Pathways parent N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide C13H15N3O2 acid_prod Acid Hydrolysis Amide Cleavage (4-cyanobenzylamine + morpholine-4-carboxylic acid) parent->acid_prod H+/H2O base_prod Base Hydrolysis Amide Cleavage (4-cyanobenzylamine + morpholine-4-carboxylic acid) parent->base_prod OH-/H2O ox_prod Oxidative Degradation N-Oxide formation on morpholine nitrogen parent->ox_prod H2O2

Figure 2: Potential Degradation Pathways.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and stressed samples.The analyte peak should be well-resolved from any other peaks (impurities, degradants, excipients). Peak purity should be > 99%.
Linearity Prepare at least five concentrations of the analyte ranging from 50% to 150% of the target concentration. Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated in the linearity study.The method should be linear, accurate, and precise within this range.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate injections of the analyte at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.%RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The LOD should be reported.
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The LOQ should be reported and demonstrated to be accurate and precise.
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within acceptable limits.
System Suitability Inject five replicate injections of the standard solution before each analytical run.%RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. The proposed starting conditions and systematic approach to optimization and validation will enable researchers to establish a reliable analytical method for the quality control and stability assessment of this compound, in compliance with international regulatory standards.

References

  • ICH, Q1A(R2)
  • PubChem. N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. [cited 2026 Feb 23]; Available from: [Link].

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026 Feb 15 [cited 2026 Feb 23]; Available from: [Link].

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [cited 2026 Feb 23]; Available from: [Link].

  • SGS Thailand. Forced Degradation Testing. [cited 2026 Feb 23]; Available from: [Link].

  • Alsante, K.M., et al., The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2003. 27(4): p. 54-64.
  • ICH, Q2(R1)
  • Bari, S.B., et al., ICH guidance in practice: aspects of drug substance and product stability testing. Journal of Pharmaceutical and Biomedical Analysis, 2007. 43(3): p. 857-868.

Sources

Application

Application Notes and Protocols for In Vivo Dosing of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Authored by: Senior Application Scientist Publication Date: February 23, 2026 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strat...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Publication Date: February 23, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide for in vivo dosing. The low aqueous solubility of this compound presents a significant challenge for achieving adequate systemic exposure in preclinical studies. These application notes detail a systematic approach to formulation development, from initial physicochemical characterization to the preparation and analysis of various oral dosage forms. The protocols provided herein are designed to be practical and adaptable, enabling the selection of an optimal formulation strategy to support pharmacokinetic and toxicological evaluations.

Introduction: The Formulation Challenge

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a molecule of interest in drug discovery, yet its successful preclinical development is contingent on overcoming its limited aqueous solubility. Preliminary data indicates a solubility of greater than 36.8 µg/mL at a pH of 7.4, suggesting that the compound may be classified as poorly soluble.[1] Such low solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which complicates the interpretation of in vivo efficacy and safety studies.[2]

The primary objective of formulation development for this compound is to enhance its solubility and/or dissolution rate to ensure adequate and reproducible systemic exposure in animal models. This guide will explore several established strategies to achieve this, including the use of simple aqueous suspensions, co-solvent systems, and advanced techniques such as the preparation of amorphous solid dispersions.

Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is paramount to selecting an appropriate formulation strategy.[3] Key parameters to be determined are outlined in the table below.

PropertyImportance in Formulation
Aqueous Solubility Determines the need for solubility enhancement techniques. Should be assessed at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
pKa Identifies if the compound is ionizable, which can be exploited for pH-adjustment strategies to improve solubility.
LogP/LogD Indicates the lipophilicity of the compound, which influences its absorption and helps in the selection of appropriate solvents and excipients.
Crystal Form (Polymorphism) Different crystal forms can have different solubilities and dissolution rates. The most stable polymorph should be used for consistent results.
Melting Point & Thermal Properties Important for assessing the feasibility of thermally-driven formulation processes like hot-melt extrusion for solid dispersions.
Particle Size and Morphology Smaller particle sizes generally lead to faster dissolution.[2][4]

Formulation Strategies: A Stepwise Approach

A tiered approach to formulation development is recommended, starting with simpler methods and progressing to more complex ones as needed. The choice of the final formulation will depend on the desired dose, the animal species being used, and the specific requirements of the in vivo study.

Strategy 1: Aqueous Suspension

For initial studies, a simple aqueous suspension is often the most straightforward approach. This involves dispersing the micronized active pharmaceutical ingredient (API) in an aqueous vehicle containing suspending and wetting agents.

Rationale: This method is cost-effective and easy to prepare. It is suitable for low-dose studies where a significant enhancement in solubility is not required.

Key Excipients for Oral Suspensions:

Excipient TypeFunctionExamples
Wetting Agents Reduce the interfacial tension between the drug particles and the vehicle, aiding in dispersion.Polysorbate 80, Sodium Lauryl Sulfate
Suspending Agents Increase the viscosity of the vehicle to slow down sedimentation of drug particles.[5][6]Methylcellulose, Sodium Carboxymethyl Cellulose (NaCMC), Xanthan Gum[7]
Buffers Maintain a stable pH to ensure chemical stability of the drug.Phosphate or Citrate buffers
Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension
  • Micronization: If necessary, reduce the particle size of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide using a suitable milling technique to enhance its dissolution rate.[4]

  • Vehicle Preparation:

    • To 80 mL of purified water, add and dissolve 0.5 g of methylcellulose (or another suitable suspending agent) with continuous stirring.

    • Add 0.1 g of Polysorbate 80 (wetting agent) and stir until fully dispersed.

    • Adjust the pH of the vehicle to the desired level (e.g., 7.0) using a suitable buffer.

  • Suspension Formation:

    • Weigh 1.0 g of the micronized API.

    • In a separate container, create a paste by levigating the API with a small volume of the prepared vehicle.

    • Gradually add the remaining vehicle to the paste with constant stirring to form a uniform suspension.

  • Final Volume Adjustment: Add purified water to bring the final volume to 100 mL and mix thoroughly.

  • Homogenization: Homogenize the suspension using a high-shear mixer to ensure uniform particle size distribution.

  • Storage: Store in a tightly sealed container at 2-8°C and protect from light. Resuspend thoroughly before each use.

Strategy 2: Co-Solvent System

If an aqueous suspension does not provide adequate exposure, a co-solvent system can be employed to increase the solubility of the compound.

Rationale: Co-solvents are water-miscible organic solvents that can significantly enhance the solubility of poorly soluble drugs.[2] However, the concentration of co-solvents should be minimized to avoid potential toxicity in animals.[8][9]

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO) - use with caution due to potential for toxicity.[8]

Protocol 2: Preparation of a Co-Solvent Formulation
  • Solubility Screening: Determine the solubility of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide in various co-solvents and their aqueous mixtures to identify a suitable system.

  • Formulation Preparation (Example: 20% PEG 400 in Water):

    • Weigh the required amount of the API.

    • In a calibrated volumetric flask, dissolve the API in 20 mL of PEG 400 with gentle heating and stirring if necessary.

    • Once fully dissolved, add purified water to the final volume of 100 mL and mix well.

  • Clarity Check: Ensure the final solution is clear and free of any precipitates.

  • Storage: Store in a sealed, light-resistant container at room temperature.

Strategy 3: Amorphous Solid Dispersion (ASD)

For compounds with very low solubility, creating an amorphous solid dispersion (ASD) is a powerful technique to significantly enhance bioavailability.[10][11][12]

Rationale: In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a hydrophilic polymer matrix.[11] This amorphous form has a higher energy state and thus greater solubility and a faster dissolution rate compared to its crystalline counterpart.[10]

Key Components of an ASD:

ComponentFunctionExamples
Polymer Carrier Stabilizes the amorphous drug and prevents recrystallization.Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®
Surfactant (Optional) Can further enhance dissolution and prevent precipitation of the drug in the gastrointestinal tract.Polysorbate 80, Vitamin E TPGS
Protocol 3: Preparation of an ASD by Spray Drying
  • Polymer and Solvent Selection:

    • Screen various polymers for their ability to form a stable amorphous dispersion with the drug.

    • Select a suitable solvent system in which both the drug and the polymer are soluble.[13]

  • Feed Solution Preparation:

    • Dissolve N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide and the chosen polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) to achieve a target drug loading (e.g., 20% w/w).

  • Spray Drying:

    • The feed solution is pumped into a spray dryer.[14]

    • The solution is atomized into fine droplets in a heated nitrogen stream, which rapidly evaporates the solvent, leaving behind the solid dispersion particles.[13]

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

  • Powder Characterization:

    • Confirm the amorphous nature of the drug in the ASD using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Formulation of the ASD for Dosing:

    • The resulting ASD powder can be suspended in an aqueous vehicle (as described in Protocol 1) for oral dosing.

Analytical Quantification of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide in Formulations

Accurate quantification of the active compound in the formulation is crucial for ensuring dose accuracy. A high-performance liquid chromatography (HPLC) method is recommended.

Protocol 4: HPLC Method for Quantification
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254 nm due to the phenyl and cyano groups).

  • Sample Preparation:

    • Solutions: Dilute the formulation with the mobile phase to a concentration within the linear range of the standard curve.

    • Suspensions: Accurately weigh a portion of the suspension, dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol), and then dilute with the mobile phase. Centrifuge or filter to remove undissolved excipients before injection.

  • Quantification:

    • Prepare a standard curve of the reference standard of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide in the same diluent as the samples.

    • Calculate the concentration of the compound in the formulation samples by comparing their peak areas to the standard curve.

Visualization of Workflows

Formulation Strategy Selection Workflow

G start Start: Characterize Physicochemical Properties solubility Aqueous Solubility > 1 mg/mL? start->solubility simple_suspension Formulate as Simple Aqueous Suspension solubility->simple_suspension Yes cosolvent Formulate with Co-solvents solubility->cosolvent No pk_study_simple Conduct Initial PK Study simple_suspension->pk_study_simple exposure_ok_simple Adequate Exposure? pk_study_simple->exposure_ok_simple exposure_ok_simple->cosolvent No end Proceed with Selected Formulation exposure_ok_simple->end Yes pk_study_cosolvent Conduct PK Study cosolvent->pk_study_cosolvent exposure_ok_cosolvent Adequate Exposure? pk_study_cosolvent->exposure_ok_cosolvent asd Develop Amorphous Solid Dispersion (ASD) exposure_ok_cosolvent->asd No exposure_ok_cosolvent->end Yes pk_study_asd Conduct PK Study asd->pk_study_asd exposure_ok_asd Adequate Exposure? pk_study_asd->exposure_ok_asd exposure_ok_asd->end Yes exposure_ok_asd->end No, Re-evaluate

Caption: Decision tree for selecting an appropriate formulation strategy.

Amorphous Solid Dispersion (ASD) Preparation Workflow

G start Start: Select Polymer and Solvent dissolve Dissolve API and Polymer in Solvent start->dissolve spray_dry Spray Dry the Solution dissolve->spray_dry collect_powder Collect ASD Powder spray_dry->collect_powder characterize Characterize Powder (PXRD, DSC) collect_powder->characterize amorphous Amorphous? characterize->amorphous amorphous->start No, Re-optimize formulate Formulate for Dosing (e.g., Suspension) amorphous->formulate Yes end Ready for In Vivo Study formulate->end

Caption: Workflow for the preparation and characterization of an ASD.

Conclusion

The successful in vivo evaluation of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide hinges on the development of a formulation that can overcome its inherent poor aqueous solubility. This guide has provided a systematic approach to formulation development, from fundamental physicochemical characterization to the preparation of simple suspensions, co-solvent systems, and advanced amorphous solid dispersions. The detailed protocols and workflows are intended to serve as a practical resource for scientists, enabling them to make informed decisions and accelerate the preclinical development of this compound. It is crucial to characterize each formulation for dose accuracy and homogeneity and to select the simplest formulation that meets the exposure requirements for the intended in vivo study.

References

  • Pharmaceutical Excipients of Oral Suspension Formulations. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. PubChem. Retrieved February 23, 2026, from [Link]

  • Sharma, D., & Saini, S. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1854.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1). Retrieved February 23, 2026, from [Link]

  • ONdrugDelivery. (2022, July 16). Formulating Superior Oral Suspensions for Better Patient Compliance. Retrieved February 23, 2026, from [Link]

  • Applied Pharmaceutical Analysis (APA). (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved February 23, 2026, from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved February 23, 2026, from [Link]

  • UNC Eshelman School of Pharmacy. (n.d.). Excipients. Pharmlabs. Retrieved February 23, 2026, from [Link]

  • Aragen Life Sciences. (n.d.). Scalable Amorphous Solid Dispersion Strategy. Retrieved February 23, 2026, from [Link]

  • Al-Amodi, O. A., & Al-Gohary, O. M. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Saudi Pharmaceutical Journal, 28(9), 1145–1152.
  • American Pharmaceutical Review. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, December 29). Methods for the preparation of amorphous solid dispersions – A comparative study. Retrieved February 23, 2026, from [Link]

  • Bhargavi, V., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 59, 101924.
  • Crystal Pharmatech Co., Ltd. (2025, August 11). Animal Dosing Vehicle Selection. Retrieved February 23, 2026, from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved February 23, 2026, from [Link]

  • Varma, M. V., & Panchagnula, R. (2005). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. European Journal of Pharmaceutical Sciences, 24(5), 473-483.
  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521.
  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5940237.
  • American Society for Clinical Pharmacology & Therapeutics. (2025, February 6). Application of Modeling and Simulation for In Vivo CAR-Ts to Inform Dose and Regimen Selection. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Safe Storage and Handling of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a synthetic organic compound with a molecular formula of C13H15N3O2[1]. Its structure inco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a synthetic organic compound with a molecular formula of C13H15N3O2[1]. Its structure incorporates a cyanophenyl group, a morpholine ring, and a carboxamide linker. The presence of these functional groups suggests its potential utility as a scaffold in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides a comprehensive guide to the safe storage and handling of this compound, based on an analysis of its constituent chemical moieties and established best practices for laboratory safety.

Physicochemical Properties and Hazard Assessment

A summary of the known and inferred properties of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is presented below. It is crucial to note that in the absence of a specific Safety Data Sheet (SDS) for this exact compound, the hazard assessment is based on data from structurally related molecules containing cyanophenyl and morpholine functional groups.

PropertyValue/InformationSource(s)
Molecular Formula C13H15N3O2[1]
Molecular Weight 245.28 g/mol [1]
Appearance Assumed to be a solid at room temperatureInferred
Solubility >36.8 µg/mL (at pH 7.4)[1]
Purity >99% (typical for research chemicals)[2]
Storage Temperature 2-8°C recommendedInferred from related compounds
Potential Hazards May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[3][4]

Hazard Analysis:

  • Cyanophenyl Group: Compounds containing a cyano (nitrile) group can be toxic. While the toxicity of this specific molecule is not established, it is prudent to handle it with care to avoid ingestion, inhalation, or skin contact[5]. Under strongly acidic or basic conditions, or upon combustion, there is a potential for the release of toxic hydrogen cyanide gas.

  • Morpholine Moiety: Morpholine and its derivatives can be corrosive and cause severe skin burns and eye damage[6][7]. They may also be harmful if inhaled or absorbed through the skin[8].

  • Carboxamide Linker: Amides are generally stable compounds, but can be hydrolyzed under harsh conditions[9].

Storage and Stability

Proper storage is critical to maintain the chemical integrity of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide and to prevent accidental exposure.

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[10][11]. Protect from light and moisture.

Handling Protocols

Adherence to standard laboratory safety practices is essential when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling the compound.

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

Engineering Controls:

  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure[10][12].

Workflow for Safe Handling:

cluster_Storage Storage cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_WasteDisposal Waste Disposal Storage Store at 2-8°C in a tightly sealed container Preparation Don appropriate PPE (gloves, goggles, lab coat) Storage->Preparation Retrieve Weighing Weigh the required amount in a fume hood Preparation->Weighing 1. Equip Experiment Perform the experiment in a designated area Preparation->Experiment Use Dissolving Dissolve in a suitable solvent (e.g., DMSO, Ethanol) Weighing->Dissolving 2. Measure Waste Dispose of waste in a -labeled hazardous waste container Experiment->Waste Dispose

Caption: Workflow for the safe handling of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area and are wearing the appropriate PPE.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide to the vial using a spatula. Perform this step in a chemical fume hood to avoid inhaling any dust particles.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to the vial to achieve the desired concentration.

  • Mixing: Cap the vial securely and mix the contents by vortexing or sonicating until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C for long-term stability.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[13].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[13].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[13].

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste[12].

Disposal

All waste containing N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide should be considered hazardous.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain[6][12].

Conclusion

While N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide presents exciting possibilities for research and drug development, it is imperative to approach its handling with a comprehensive understanding of its potential hazards. By adhering to the storage, handling, and emergency protocols outlined in these application notes, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

  • PubChem. N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Organic Syntheses. Cyanic acid, phenyl ester - Organic Syntheses Procedure. [Link]

  • Sdfine. n-methylmorpholine - GHS Safety Data Sheet. [Link]

  • Harvard Environmental Health and Safety. Lab Safety Guideline: Cyanide. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Nexchem. SAFETY DATA SHEET - Morpholine. [Link]

  • National Institutes of Health. N-Phenylmorpholine-4-carboxamide - PMC. [Link]

  • AMERICAN ELEMENTS. Methyl Morpholine-4-carboxylate | CAS 6906-13-4. [Link]

  • OECD Existing Chemicals Database. COVER PAGE - Morpholine, 4-ethyl-. [Link]

  • Wikipedia. N-Methylmorpholine. [Link]

  • Loba Chemie. N-METHYL MORPHOLINE EXTRA PURE MSDS CAS No. [Link]

  • Receptor Chem. Innovation in Life Science Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Welcome to the technical support center for the synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help yo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This guide is structured as a dynamic resource, moving from high-level strategy to specific troubleshooting and detailed protocols.

Synthetic Strategy Overview

The synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is fundamentally a urea formation. The most reliable and common approach involves the nucleophilic acyl substitution reaction between 4-(aminomethyl)benzonitrile and an activated morpholine carbonyl derivative. Two primary variations of this strategy are prevalent, differing in how the morpholine carbonyl electrophile is generated or sourced.

Route A: A two-step approach using commercially available or pre-synthesized morpholine-4-carbonyl chloride. Route B: A one-pot approach where the morpholine-4-carbonyl chloride is generated in situ from morpholine using a phosgene equivalent like triphosgene, followed by the addition of 4-(aminomethyl)benzonitrile.

Below is a diagram illustrating these synthetic workflows.

Synthetic_Workflow cluster_A Route A: Two-Step Approach cluster_B Route B: One-Pot Approach A_SM1 4-(aminomethyl)benzonitrile A_Pdt N-[(4-cyanophenyl)methyl] morpholine-4-carboxamide A_SM1->A_Pdt Base (e.g., TEA) Solvent (e.g., DCM) A_SM2 Morpholine-4-carbonyl chloride A_SM2->A_Pdt B_SM1 Morpholine B_Int In situ generation of Morpholine-4-carbonyl chloride B_SM1->B_Int B_SM2 Triphosgene B_SM2->B_Int Base, Solvent (Step 1) B_Pdt N-[(4-cyanophenyl)methyl] morpholine-4-carboxamide B_Int->B_Pdt B_SM3 4-(aminomethyl)benzonitrile B_SM3->B_Pdt Base, Solvent (Step 2)

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

Answer: This is a frequent issue that typically points to problems with reagents or reaction conditions. Let's break down the probable causes.

  • Cause A: Reagent Quality and Handling

    • Morpholine-4-carbonyl chloride (for Route A): This reagent is highly sensitive to moisture and can hydrolyze back to morpholine and HCl, rendering it inactive.[1] Always use a freshly opened bottle or a properly stored (desiccated) stock. Its appearance should be a colorless to light yellow liquid.[1]

    • 4-(aminomethyl)benzonitrile: This starting material can be purchased as a free base or as a hydrochloride salt.[2][3] If you are using the hydrochloride salt, it is critical to neutralize it to the free base before the reaction. Failure to do so will prevent the amine from acting as a nucleophile. You can do this by partitioning the salt between a mild aqueous base (like NaHCO₃) and an organic solvent (like DCM), and then using the dried organic layer.

    • Triphosgene (for Route B): As a phosgene equivalent, triphosgene is also moisture-sensitive.[4] It is a stable solid, but should be handled in a dry environment.

  • Cause B: Reaction Conditions

    • Anhydrous Conditions: Both routes require strictly anhydrous (dry) solvents and a dry atmosphere (e.g., under nitrogen or argon). Water will readily consume the electrophilic carbonyl chloride or triphosgene.

    • Insufficient Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction.[5][6] At least one equivalent of base is needed for the reaction with morpholine-4-carbonyl chloride, and more is needed if you start from the amine hydrochloride salt. An insufficient amount of base will result in the protonation of the starting amine, shutting down the reaction.

    • Incorrect Temperature: The reaction is typically performed at 0°C to room temperature.[4][6] Running the reaction at too low a temperature may slow it down prohibitively, while excessively high temperatures can promote side reactions.

Troubleshooting_Low_Yield cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_base Stoichiometry Checks Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Integrity Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckBase 3. Confirm Stoichiometry Start->CheckBase R1 Is Morpholine-4-carbonyl chloride fresh/dry? CheckReagents->R1 R2 Is 4-(aminomethyl)benzonitrile the free base? CheckReagents->R2 R3 Is Triphosgene dry? CheckReagents->R3 C1 Were anhydrous solvents and glassware used? CheckConditions->C1 C2 Was the reaction run under inert atmosphere? CheckConditions->C2 C3 Was temperature controlled (0°C to RT)? CheckConditions->C3 B1 Was at least 1 eq. of base (e.g., TEA) used? CheckBase->B1 B2 If starting from amine salt, was an extra eq. of base added? CheckBase->B2 Solution Implement Corrective Actions R1->Solution R2->Solution R3->Solution C1->Solution C2->Solution C3->Solution B1->Solution B2->Solution

Caption: Decision tree for troubleshooting low yield.

Question 2: I'm observing a significant amount of an insoluble white solid that is not my product. What is it?

Answer: You are likely observing the formation of a symmetric urea byproduct, 1,3-bis((4-cyanophenyl)methyl)urea . This occurs when a molecule of 4-(aminomethyl)benzonitrile reacts with the isocyanate or carbamoyl chloride intermediate formed from another molecule of 4-(aminomethyl)benzonitrile.

  • Cause (Primarily in Route B): This side reaction is most common in one-pot syntheses using phosgene equivalents like triphosgene. If the 4-(aminomethyl)benzonitrile is present during or added too quickly after the in situ generation of the morpholine carbonyl chloride, it can compete with the intended reaction. The key intermediate is highly reactive.

  • Solution: Controlled Addition

    • In a one-pot procedure, first react the morpholine with triphosgene in the presence of a base.

    • Allow sufficient time for the formation of morpholine-4-carbonyl chloride to complete.

    • Slowly, and preferably at 0°C, add a solution of 4-(aminomethyl)benzonitrile to the reaction mixture. This ensures that the concentration of the amine is always low relative to the activated morpholine species, favoring the desired unsymmetrical urea formation.

Question 3: My purification by column chromatography is difficult, and I'm getting impure fractions. How can I improve this?

Answer: Urea compounds can sometimes be challenging to purify via chromatography due to their polarity and potential for streaking on silica gel.

  • Tip 1: Pre-Purification Work-up: Before chromatography, ensure a thorough aqueous work-up.

    • Wash the crude reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted amines and the base (e.g., triethylamine hydrochloride).

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Finish with a brine wash to aid in the removal of water from the organic layer.[7]

  • Tip 2: Optimize Chromatography Conditions:

    • Eluent System: For a polar compound like this, a gradient elution is often effective. Start with a less polar system (e.g., 100% Dichloromethane or Ethyl Acetate/Hexanes) and gradually increase the polarity by adding methanol. A common starting point for eluent screening is a mixture of dichloromethane and methanol.[8]

    • Reduce Streaking: If you observe streaking (tailing) of the product spot on TLC, it can be due to the slightly acidic nature of standard silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent system can neutralize the active sites on the silica and lead to much sharper bands and better separation.[8]

  • Tip 3: Consider Crystallization: This compound is a solid. Often, a simple crystallization can be more effective than chromatography for achieving high purity. Screen various solvent systems. Good options to try include:

    • Ethyl acetate/Hexanes

    • Dichloromethane/Hexanes

    • Ethanol/Water

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is better, A or B?

    • A: Route A (two-step) is generally more reliable and higher-yielding if you have access to high-quality morpholine-4-carbonyl chloride. It separates the potentially problematic step of generating the acyl chloride. Route B (one-pot) is more atom-economical but requires careful control of addition rates and conditions to avoid symmetric urea formation.[4]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting materials. The product, being a urea, will be significantly more polar than the starting amine and should have a lower Rf value. A mobile phase like 5-10% Methanol in Dichloromethane is a good starting point for TLC analysis.

  • Q: What are the critical safety precautions for this synthesis?

    • A: When using triphosgene (Route B), all manipulations must be performed in a certified chemical fume hood. Triphosgene can decompose to release highly toxic phosgene gas.[4] Morpholine-4-carbonyl chloride is also corrosive and moisture-sensitive.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocols

Protocol 1: Synthesis via Morpholine-4-carbonyl chloride (Route A)

This protocol is adapted from standard procedures for urea synthesis from amines and acyl chlorides.[6]

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(aminomethyl)benzonitrile (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.1 eq) dropwise to the stirred solution.

  • Acyl Chloride Addition: Slowly add a solution of morpholine-4-carbonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by crystallization (e.g., from ethyl acetate/hexanes) to afford the pure product.

Protocol 2: One-Pot Synthesis via Triphosgene (Route B)

This protocol is based on the in situ generation of acylating agents.[9][10] CAUTION: This reaction must be performed in a fume hood.

  • Triphosgene Solution: In a dry three-neck flask under a nitrogen atmosphere, dissolve triphosgene (0.4 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Morpholine Addition: In a separate flask, prepare a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution at 0°C over 30 minutes.

  • Intermediate Formation: Stir the resulting mixture at 0°C for 1 hour to ensure the complete formation of the in situ activated morpholine carbonyl species.

  • Amine Addition: In a separate flask, prepare a solution of 4-(aminomethyl)benzonitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Summary: Reaction Condition Comparison

The choice of base and solvent can influence reaction outcomes. The following table summarizes common choices for urea synthesis.

ParameterOption 1Option 2Rationale & Causality
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is an excellent, non-reactive solvent for this reaction, effectively dissolving reagents and byproducts like TEA·HCl. THF is another good aprotic option. Both must be anhydrous.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Both are non-nucleophilic "proton sponges" used to neutralize the HCl byproduct, driving the reaction to completion. DIPEA is bulkier and can sometimes offer better selectivity by minimizing side reactions with the base itself.
Temperature 0°C to Room TempRoom TemperatureStarting the reaction at 0°C, especially during the addition of the reactive acyl chloride, helps to control the initial exotherm and minimize the formation of byproducts. The reaction can then safely proceed to completion at room temperature.

References

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

  • Li, W., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8238. [Link]

  • Tcyrulnikov, S. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. [Link]

  • PrepChem.com. Synthesis of 4-aminomethylbenzonitrile. [Link]

  • Google Patents.
  • SLS. 4-(Aminomethyl)benzonitrile hy | 631396-25G | SIGMA-ALDRICH. [Link]

  • PureSynth. 4-(Aminomethyl)Benzonitrile Hydrochloride 98.0%(HPLC). [Link]

  • Bähn, S., et al. (2015). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic Letters, 18(1), 136-139. [Link]

  • Breitler, S., et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262-3265. [Link]

  • Tota, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 12(1), 20. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Fun, H. K., et al. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1142. [Link]

  • Patel, H. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 233-240. [Link]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6061-6065. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Fun, H. K., et al. (2012). N-(4-Chlorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o684. [Link]

  • Google Patents. CN103121978A - Method for preparing N-methylmorpholine.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Organic Syntheses. n-nitromorpholine. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • Organic Chemistry Portal. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. Reaction conditions optimization for the N‐formylation of morpholine.... [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. [Link]

  • Google Patents. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

Sources

Optimization

Purification of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide by recrystallization

Welcome to the Technical Support Center for Organic Purification. Ticket ID: #REC-CN-MORPH-04 Subject: Purification of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide via Recrystallization.[1][2] Status: Open Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Purification. Ticket ID: #REC-CN-MORPH-04 Subject: Purification of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide via Recrystallization.[1][2] Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are attempting to purify N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (also known as N-(4-cyanobenzyl)morpholine-4-carboxamide).[1][2] This compound belongs to a class of urea-like morpholine derivatives .[1][2]

Based on structural analogs (specifically N-(4-chlorophenyl)morpholine-4-carboxamide and N-benzylmorpholine-4-carboxamide), the primary challenge with this scaffold is its tendency to "oil out" due to the competing hydrogen-bonding capability of the urea linkage and the morpholine ring [1, 2].[1][2]

The standard industry protocol for this class of compounds utilizes Ethanol (EtOH) or an Ethanol/Water system.[2] This guide provides the optimized workflow, troubleshooting for common failure modes, and the mechanistic logic behind the solvent choice.

Part 1: The Optimized Protocol

Primary Solvent System: Absolute Ethanol (EtOH) Alternative System: Ethyl Acetate (EtOAc) / n-Heptane[1][2]

Step-by-Step Methodology
  • Preparation:

    • Weigh the crude solid N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide.[1][2]

    • Place it in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Critical: Use a flask at least 5x the volume of the solvent you expect to use to prevent boil-over.

  • Dissolution (The "Minimum Boiling" Rule):

    • Add Absolute Ethanol in small portions (approx. 2-3 mL per gram of crude) while heating the flask on a hot plate/block set to 85°C (EtOH boiling point is ~78°C).

    • Stir vigorously.[1][2]

    • Continue adding hot ethanol dropwise until the solid just dissolves.

    • Note: If the solution is colored (yellow/brown) due to impurities, add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through a Celite pad.[1]

  • Nucleation & Cooling:

    • Remove the flask from the heat source.[3]

    • Insulate the flask with a paper towel or cork ring to allow slow cooling to room temperature (approx. 20-25°C).[1][2]

    • Observation Point: You should see needle-like or blocky crystals forming.[1][2] If an oil forms instead, see the Troubleshooting section immediately.

  • Maximizing Yield:

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes. This drives the equilibrium toward precipitation, as the solubility of morpholine carboxamides decreases significantly in cold alcohols [3].

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[3]

    • Wash: Wash the filter cake with cold Ethanol (0°C). Do not use room temp solvent or you will redissolve your product.[1][2]

    • Dry the solid under high vacuum or in a desiccator.[3][4]

Part 2: Technical Logic & Causality

Why does this protocol work? The choice of solvent is dictated by the Like-Dissolves-Like principle, modified for crystallization thermodynamics.[1][2]

FeatureChemical Rationale
Compound Structure The molecule contains a polar Urea linkage (-NH-CO-N-) and a Nitrile group (-CN).[1][2] It also has a lipophilic Benzyl ring and Morpholine ring .[1][2]
Solvent Choice (EtOH) Ethanol is a "Goldilocks" solvent here.[2] It is polar enough to dissolve the urea/nitrile moieties at high temperatures (breaking intermolecular H-bonds) but non-polar enough that the hydrophobic benzyl/morpholine regions drive precipitation upon cooling [1].
Impurity Rejection Common impurities (unreacted 4-cyanobenzylamine or morpholine) are highly soluble in ethanol even at low temperatures, ensuring they stay in the "mother liquor" and do not co-crystallize [4].[1][2]

Part 3: Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is called "Oiling Out." It occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated). The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional Ethanol (dilute the solution).[2]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[2]

  • Cool more slowly. Wrap the flask in aluminum foil.

Q2: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in Ethanol. The Fix: Use a Co-Solvent System .

  • Dissolve the compound in the minimum amount of hot Ethyl Acetate.

  • Slowly add hot n-Heptane (or Hexane) dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of Ethyl Acetate to clear it.[1][2]

  • Let it cool.[1][2][3][5] The non-polar Heptane forces the polar urea product out of solution as it cools.

Q3: How do I verify the purity?

Diagnosis: You need to confirm the removal of the starting amine. The Fix: Run a TLC (Thin Layer Chromatography) .[2][3][4]

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1][2]

  • Visualization: UV light (254 nm).[1][2]

  • Expectation: The product will have a lower Rf than the starting benzylamine. If the amine spot is visible, recrystallize again.

Part 4: Visual Workflows

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Crude N-[(4-cyanophenyl)methyl] morpholine-4-carboxamide SolubilityCheck Check Solubility in Hot Ethanol (78°C) Start->SolubilityCheck Decision1 Does it dissolve? SolubilityCheck->Decision1 PathA Proceed to Cooling (Standard Protocol) Decision1->PathA Yes PathB Switch to Stronger Solvent (Ethyl Acetate) Decision1->PathB No (Insoluble) Cooling Cool to Room Temp PathA->Cooling Observation Observe Formation Cooling->Observation Crystals Crystals Formed: Filter & Wash Observation->Crystals Solid Oil Oiling Out: Reheat & Dilute or Seed Observation->Oil Liquid/Goo NoPrecip No Precipitate: Evaporate 20% solvent & add Water (Anti-solvent) Observation->NoPrecip Clear Soln

Figure 1: Decision tree for selecting the correct recrystallization solvent and handling phase behavior.

Workflow 2: The Recrystallization Mechanism

Mechanism HotState Hot State (80°C) Solvent breaks intermolecular H-bonds (Urea-Urea) CoolingState Cooling State (25°C) Solubility decreases; Intramolecular forces dominate HotState->CoolingState Energy Reduction CrystalState Crystalline State Ordered Lattice Formation (Impurities excluded) CoolingState->CrystalState Nucleation Impurity Impurities (Amines/Morpholine) Remain in Solution CoolingState->Impurity Partitioning

Figure 2: Thermodynamic mechanism of purification for urea derivatives.[1][2]

References

  • Li, Y. (2011).[1][2] Crystal structure of N-(4-chlorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E, 67(9), o2492.[1][2] [Link]

    • Context: Establishes Ethanol as the successful recrystallization solvent for the 4-chloro analog, which is structurally nearly identical to the 4-cyano target.
  • PubChem. (n.d.).[1][2] N-benzylmorpholine-4-carboxamide | C12H16N2O2.[1][2] National Library of Medicine. [Link]

    • Context: Provides solubility data for the base scaffold, confirming solubility in alcohols and insolubility in w
  • Zhu, M., et al. (2014).[1][2] Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.[1][2][6] Asian Journal of Chemistry. [Link]

    • Context: Discusses the solubility profiles of morpholine deriv
  • Context: General protocol validation for urea/amide purific

Sources

Troubleshooting

Common impurities in N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide synthesis

Technical Support Center: Impurity Profiling & Synthesis Optimization Subject: N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (Target Urea) Executive Summary Welcome to the Technical Support Center. This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Synthesis Optimization Subject: N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (Target Urea)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis and impurity profile of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide . As a urea derivative containing a hydrolytically sensitive nitrile group, this molecule presents a dual challenge: controlling the thermodynamics of urea formation while preserving the cyano-functionality.

The following protocols focus on the two most prevalent synthetic routes:

  • The Carbamoyl Chloride Route (Morpholine-4-carbonyl chloride + 4-Cyanobenzylamine).[1]

  • The CDI/Activation Route (In situ activation of the amine).

Part 1: The Impurity Landscape

Before troubleshooting, you must visualize where impurities originate. In urea synthesis, impurities are rarely random; they are mechanistic consequences of stoichiometry, temperature, and water ingress.

ImpurityMap SM1 4-Cyanobenzylamine Target TARGET UREA (N-[(4-cyanophenyl)methyl]... carboxamide) SM1->Target Main Rxn Imp1 Impurity A: Bis-Urea (Symmetrical) 1,3-bis(4-cyanobenzyl)urea SM1->Imp1 Self-Reaction (via Isocyanate intermediate) SM2 Morpholine-4-carbonyl chloride SM2->Target Imp3 Impurity C: Unreacted Electrophile (Carbamoyl Chloride) SM2->Imp3 Incomplete Conversion Imp2 Impurity B: Hydrolysis Product (Amide/Acid derivative) Target->Imp2 Acid/Base Hydrolysis

Figure 1: Mechanistic origin of key impurities. Impurity A arises from isocyanate intermediates; Impurity B from harsh workup conditions.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: The Carbamoyl Chloride Route

Methodology: Reaction of Morpholine-4-carbonyl chloride with 4-cyanobenzylamine in the presence of a base (TEA/DIPEA).[1]

Q1: I observe a persistent peak at RRT 1.2 (relative to target) that does not wash out with water. What is it? Diagnosis: This is likely Impurity A (Symmetrical Urea) : 1,3-bis(4-cyanobenzyl)urea.[1]

  • Cause: If you add the carbamoyl chloride too slowly or if water is present, the carbamoyl chloride can partially hydrolyze or induce an exchange reaction, leading to the formation of 4-cyanobenzyl isocyanate in situ, which then reacts with the starting amine.

  • Solution:

    • Dry Solvents: Ensure DCM or THF is anhydrous (Water < 0.05%).[1]

    • Reverse Addition: Add the carbamoyl chloride to the amine at low temperature (0°C) rather than room temperature to suppress side reactions.

    • Stoichiometry: Use a slight excess of the morpholine-4-carbonyl chloride (1.1 eq) to force the amine to consume the electrophile, rather than reacting with itself.

Q2: My LC-MS shows a mass of [M+18] and [M+19]. Is my product wet? Diagnosis: No. This is likely Impurity B (Nitrile Hydrolysis) .[1]

  • The Chemistry: The nitrile (-CN) group on the benzyl ring has hydrolyzed to a primary amide (-CONH2) [M+18] or carboxylic acid [M+19] (if MS is in negative mode or hydrolyses further).

  • Cause: Strong acidic or basic workups.[1][2] Nitriles are stable at neutral pH but hydrolyze rapidly if you wash the organic layer with strong HCl (to remove amine) or strong NaOH (to remove acid) at elevated temperatures.

  • Protocol Adjustment:

    • Replace 1M HCl washes with 10% Citric Acid or Ammonium Chloride (mildly acidic).[1]

    • Avoid heating the reaction above 60°C for extended periods.

Scenario B: The CDI (Carbonyldiimidazole) Route

Methodology: Activation of 4-cyanobenzylamine with CDI, followed by addition of morpholine.

Q3: The reaction stalled at 60% conversion, and I see a large peak for the starting amine. Diagnosis: Inefficient activation due to wet CDI .

  • The Science: CDI is extremely hygroscopic. If it has absorbed moisture, it hydrolyzes to imidazole and CO2, becoming inert.

  • Validation: Check the CDI bottle. If the solid is clumped or sticky, it is compromised.

  • Fix: Use fresh CDI. Alternatively, switch to Triphosgene (solid, easier to handle) or DSC (Disuccinimidyl carbonate) for more robust activation.

Q4: I have a new impurity appearing at RRT 0.9. It looks like the target but slightly more polar. Diagnosis: This is likely the Imidazole-Urea Intermediate (N-[(4-cyanophenyl)methyl]-1H-imidazole-1-carboxamide).[1]

  • Cause: The second step (addition of morpholine) was incomplete. Morpholine is a secondary amine and is nucleophilic, but if the intermediate precipitates or the solvent is too non-polar, the displacement of imidazole may be slow.

  • Solution:

    • Add a catalyst: 10 mol% DMAP (4-Dimethylaminopyridine) significantly accelerates the displacement of the imidazole leaving group by morpholine.

    • Increase temperature to 40-50°C after morpholine addition.[1]

Part 3: Quantitative Impurity Profile & Limits

Use this table to set specifications for your raw materials and final product.

Impurity TypeChemical StructureOriginControl Limit (Suggested)Detection Strategy
Symmetrical Urea 1,3-bis(4-cyanobenzyl)ureaSide reaction of amine + isocyanate< 0.5%HPLC (High UV absorbance)
Hydrolyzed Nitrile N-(4-carbamoylbenzyl)morpholine...[1]Acid/Base hydrolysis of CN group< 0.2%LC-MS (+18 Da shift)
Residual Amine 4-CyanobenzylamineUnreacted starting material< 0.1%Ninhydrin Stain / HPLC
Active Species Morpholine-4-carbonyl chlorideUnreacted reagent< 0.1%Derivatize with MeOH before GC

Part 4: Analytical Decision Tree

Follow this logic flow to identify unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Impurity Detected (HPLC/LC-MS) MassCheck Check Mass (MS) Start->MassCheck Hydrolysis Mass = Target + 18 Da (Hydrolysis) MassCheck->Hydrolysis Yes Dimer Mass = ~2x Amine + CO (Symmetrical Urea) MassCheck->Dimer Yes NoIon No Ionization / Low Response MassCheck->NoIon Yes Action1 Action: Switch to mild acid workup (Citric acid) Hydrolysis->Action1 Action2 Action: Optimize addition order; Keep Temp < 5°C Dimer->Action2 Action3 Suspect: Non-polar dimer or solvent stabilizer NoIon->Action3

Figure 2: Rapid diagnostic workflow for impurity identification.

Part 5: Validated Synthetic Protocol (Recommended)

To minimize the impurities listed above, we recommend the Carbamoyl Chloride Route with controlled addition.

  • Preparation: Dissolve 4-cyanobenzylamine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (10 vol). Cool to 0°C .[1]

  • Addition: Dissolve Morpholine-4-carbonyl chloride (1.1 eq) in DCM (2 vol). Add this solution dropwise to the amine mixture over 30 minutes. Crucial: Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to room temperature. Stir for 2 hours. Monitor by HPLC.

  • Workup (Critical for Nitrile Stability):

    • Wash 1: 10% Aqueous Citric Acid (removes excess amine/TEA without hydrolyzing CN).[1]

    • Wash 2: Saturated NaHCO3 (removes citric acid).[1]

    • Wash 3: Brine.[1][3]

  • Isolation: Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Heptane if necessary to remove traces of symmetrical urea.[1]

References

  • General Urea Synthesis via CDI

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[1]

    • Source: J. Med.[1] Chem. (via PMC).[1][4]

    • URL:[Link]

  • Nitrile Hydrolysis Conditions

    • Title: Hydrolysis of Nitriles - Reaction & Reagents info.[1][3]

    • Source: Organic-Synthesis.com.[1][3]

    • URL:[Link]

  • Carbamoyl Chloride Reactivity

    • Title: 4-Morpholinecarbonyl chloride Compound Summary.[1]

    • Source: PubChem.[1]

    • URL:[Link]

  • Symmetrical Urea Impurities

    • Title: Urea Formation - Carbonyldiimidazole (CDI).[1][5][6][7]

    • Source: Common Organic Chemistry.[1]

    • URL:[Link]

Sources

Optimization

Identifying degradation products of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

The following guide serves as a specialized Technical Support Center for researchers analyzing the stability and degradation of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide . This content is structured as a Tier 3 S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing the stability and degradation of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide .

This content is structured as a Tier 3 Support Knowledge Base , designed to address complex analytical challenges encountered during forced degradation studies and impurity profiling.

Ticket Subject: Degradation Profiling of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Applicable Standards: ICH Q1A(R2), ICH Q1B

📋 Executive Summary: The Molecule at a Glance

Before troubleshooting, we must establish the chemical logic governing this molecule's instability. This compound contains three distinct "stress points" that dictate its degradation profile:

  • The Urea Linkage: A hydrolytically labile bridge connecting the morpholine ring and the benzyl group.

  • The Nitrile (Cyano) Group: Susceptible to stepwise hydrolysis (to amide, then acid).

  • The Morpholine Ring: Prone to oxidative ring opening or N-oxide formation under specific stress conditions.

🛠️ Module 1: Troubleshooting "Ghost Peaks" (Chromatography)

User Issue: "I see early-eluting peaks in my Reverse Phase (RP) method that don't match my mass balance. They disappear or shift when I change pH."

💡 Diagnosis: Polarity Shift due to Urea Hydrolysis

The primary degradation pathway for this molecule is the cleavage of the central urea bond. Unlike the parent compound (which is moderately lipophilic), the breakdown products are highly polar amines.

The Mechanism:



📉 Experimental Solution

The "Ghost Peaks" are likely 4-cyanobenzylamine and morpholine . These are small, basic amines that often co-elute with the void volume in standard low-pH gradients.

Recommended Protocol:

Parameter Standard Condition (Problematic) Optimized Condition (Solution)
Stationary Phase C18 (Standard) Phenyl-Hexyl or Polar-Embedded C18
Mobile Phase pH Acidic (0.1% Formic Acid) High pH (10 mM Ammonium Bicarbonate, pH 10)

| Rationale | At low pH, amines are protonated (


), highly polar, and elute immediately. | At pH 10, amines are deprotonated (neutral), increasing retention and separation. |

Critical Note: Morpholine lacks a strong UV chromophore. You must use a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) to visualize the morpholine fragment. UV (254 nm) will only detect the 4-cyanobenzylamine.

📊 Module 2: Mass Spectrometry Interpretation

User Issue: "I have a degradation product with a mass shift of +18 Da and another with +19 Da. Is this oxidation or hydrolysis?"

💡 Diagnosis: The Nitrile Hydrolysis Cascade

While +16 Da usually indicates oxidation (+O), a +18 Da shift in this specific molecule is almost certainly the hydrolysis of the nitrile group to a primary amide.

The Mass Shift Logic Table:

Degradant IDModificationMechanismMass Shift (

)
DP-1 (Amide)

Nitrile Hydrolysis (Stage 1)+18.01 Da
DP-2 (Acid)

Nitrile Hydrolysis (Stage 2)+19.02 Da (Net from Parent)
DP-3 (N-Oxide)

Oxidation (Morpholine)+15.99 Da
🔍 Validation Experiment (MS/MS Fragmentation)

To confirm DP-1 is the Amide and not a hydrated adduct:

  • Isolate the precursor ion

    
    .
    
  • Perform MS/MS.[1][2][3]

  • Look for the "Benzyl" fragment:

    • If the shift is on the benzyl ring fragment, the nitrile hydrolyzed.

    • If the shift is on the morpholine fragment, you likely have ring opening or oxidation.[4]

🧬 Module 3: Degradation Pathway Visualization

The following diagram maps the causality of degradation. Use this to identify which pathway dominates under your specific stress conditions (e.g., Acid vs. Peroxide).

DegradationMap Parent Parent Molecule (MW 245.28) Urea_Cleavage Pathway A: Urea Hydrolysis (Acid/Base Catalyzed) Parent->Urea_Cleavage Nitrile_Hyd Pathway B: Nitrile Hydrolysis (Base/Enzymatic) Parent->Nitrile_Hyd Oxidation Pathway C: Oxidation (Peroxide Stress) Parent->Oxidation Amine 4-Cyanobenzylamine (UV Active) Urea_Cleavage->Amine Morpholine Morpholine (UV Inactive) Urea_Cleavage->Morpholine Amide_Int Amide Intermediate (+18 Da) Nitrile_Hyd->Amide_Int Acid_Final Carboxylic Acid Derivative (+19 Da from Parent) Amide_Int->Acid_Final -NH3, +H2O N_Oxide Morpholine N-Oxide (+16 Da) Oxidation->N_Oxide

Figure 1: Mechanistic Degradation Map.[1] Pathway A (Urea cleavage) typically dominates in strong acid/base. Pathway B (Nitrile hydrolysis) is common in alkaline conditions. Pathway C is specific to oxidative stress.

🧪 Module 4: Experimental Protocols (FAQs)

Q1: How do I perform a stress test specifically for the nitrile group?

The "Alkaline Cook" Protocol: Nitriles are notoriously resistant to mild hydrolysis but will convert to acids under strong basic conditions.

  • Preparation: Dissolve 1 mg/mL of analyte in 50:50 MeCN:H2O.

  • Stressor: Add 1.0 N NaOH (1:1 volume ratio).

  • Incubation: Heat at 60°C for 4 hours.

  • Quench: Neutralize with 1.0 N HCl immediately before injection to prevent column damage.

  • Expected Result: Disappearance of Parent; appearance of DP-2 (Acid) . The Amide (DP-1) may appear as a transient intermediate at 1-2 hours.

Q2: Why is my UV purity 99% but my assay is 95%?

The "Invisible" Degradant: As noted in Module 1, Morpholine (a product of urea cleavage) has negligible UV absorbance at 254 nm.

  • Validation Step: Run the sample using LC-MS/ELSD/CAD.

  • If you see a mass peak at m/z 88 (M+H) eluting near the void, you have confirmed urea hydrolysis that your UV detector missed.

Q3: How do I distinguish the N-oxide from the Hydroxylated product?

Both are +16 Da.

  • N-Oxide: Unstable under MS source fragmentation (often loses -16 Da or -18 Da in-source).

  • C-Hydroxylation (Benzylic): Stable ring modification.

  • Test: Increase the "Cone Voltage" or "Fragmentor Voltage" on your MS. If the +16 peak disappears or reverts to the parent mass, it is likely the labile N-Oxide .

📚 References & Grounding[6]

  • Benzonitrile Degradation: The hydrolysis of benzonitrile derivatives to benzoic acid via benzamide intermediates is a well-documented pathway in both chemical and microbial degradation studies.[5]

    • Source:5

  • Urea Linkage Stability: Urea derivatives (like phenyl urea herbicides) are known to hydrolyze to their corresponding amines and CO2. This reaction is catalyzed by extremes of pH and temperature.

    • Source:3

  • MS Fragmentation of Ureas: ESI-MS/MS of urea derivatives typically yields characteristic cleavage of the C-N bond, eliminating the isocyanate moiety, which aids in structural elucidation.

    • Source:6

  • Morpholine Degradation: Morpholine rings can undergo oxidative degradation and ring opening, often initiated by C-N bond cleavage.[4]

    • Source:7

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

[1] Executive Summary & Scope This guide provides a technical protocol for the structural validation of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (CAS: 720663-80-9).[1] Unlike standard spectral listings, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scope

This guide provides a technical protocol for the structural validation of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (CAS: 720663-80-9).[1] Unlike standard spectral listings, this document compares the performance of different deuterated solvent systems (DMSO-d₆ vs. CDCl₃) in resolving critical structural features.

Target Audience: Medicinal chemists and analytical scientists characterizing urea/carbamate scaffolds in drug discovery.[1]

The Molecule:

  • Core Scaffold: Morpholine-4-carboxamide (Urea derivative).[1]

  • Key Pharmacophore: 4-cyanobenzyl group (N-linked).[1]

  • Critical Characterization Challenge: Resolving the scalar coupling between the urea proton (

    
    ) and the benzylic methylene (
    
    
    
    ) to confirm connectivity, while avoiding overlap with the morpholine ring signals.

Structural Analysis & Chemical Shift Prediction

Before acquisition, we define the expected magnetic environment. The molecule possesses distinct spin systems that behave differently depending on the solvent's hydrogen-bonding capacity.[1][2]

Molecular Connectivity Map[1]
  • Region A (Morpholine): Two sets of triplets (or multiplets) corresponding to

    
     and 
    
    
    
    .[1]
  • Region B (Urea Linkage): A labile

    
     proton.[1]
    
  • Region C (Benzylic): A methylene

    
     group attached to the nitrogen and the aromatic ring.
    
  • Region D (Aromatic): A para-substituted benzene ring (AA'BB' system) due to the electron-withdrawing cyano group.[1]

Comparative Solvent Performance Guide

The choice of solvent is not merely about solubility; it dictates the information content of the spectrum.

Option A: DMSO-d₆ (The Gold Standard)[1]
  • Performance: Superior.

  • Mechanism: DMSO is a strong hydrogen bond acceptor.[1] It "freezes" the exchange of the urea NH proton, sharpening the signal and revealing scalar coupling (

    
    ) to the neighboring benzylic 
    
    
    
    .
  • Risk: The residual water peak (

    
     ppm) often overlaps with the morpholine 
    
    
    
    signals (
    
    
    ppm).[1]
Option B: CDCl₃ (The Common Alternative)
  • Performance: Sub-optimal for structural proof.

  • Mechanism: Weak hydrogen bonding leads to rapid chemical exchange of the NH proton.

  • Result: The NH signal appears as a broad singlet (no coupling visible).[1] The benzylic

    
     collapses to a singlet.
    
  • Utility: Useful only if the sample contains impurities that overlap in the aromatic region in DMSO.

Option C: Methanol-d₄ (The Exchange Test)
  • Performance: Functional/Diagnostic.[1]

  • Mechanism: Rapid deuterium exchange (

    
    ).[1]
    
  • Result: The NH signal disappears completely. This confirms the assignment of the labile proton.

Experimental Protocol

Step 1: Sample Preparation

To ensure self-validating spectra, follow this preparation logic:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent Addition:

    • Primary: Add 0.6 mL DMSO-d₆ (99.9 atom % D).[1]

    • Alternative: If using CDCl₃, add 0.6 mL and filter through a cotton plug to remove inorganic salts (if synthesis involved base).

  • Homogenization: Sonicate for 30 seconds. Note: Urea derivatives can form intermolecular H-bond aggregates; sonication ensures monomeric species.[1]

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds .

    • Reasoning: The quaternary carbons (CN-Ar and C=O) have long T1 times, but for 1H NMR, we prioritize the integration of the aromatic protons. A short D1 (<1s) may under-integrate the aromatic signals relative to the morpholine alkyls.[1]

  • Scans (NS): 16 (sufficient for >5 mg).[1]

Data Interpretation & Comparison

The following table contrasts the expected chemical shifts in the two primary solvents.

Table 1: Comparative Chemical Shift Data
MoietyProton TypeMultiplicity (DMSO-d₆)Shift

(ppm) DMSO
Multiplicity (CDCl₃)Shift

(ppm) CDCl₃
Performance Note
Morpholine O-CH₂ (x4)Triplet (

Hz)
3.55 – 3.60 Triplet3.65 – 3.70Stable reference peak.[1]
Morpholine N-CH₂ (x4)Triplet (

Hz)
3.30 – 3.35 Triplet3.35 – 3.40Warning: In DMSO, this overlaps with residual

(3.33 ppm).[1]
Linker Benzylic CH₂Doublet (

Hz)
4.35 – 4.40 Singlet (Broad)4.45 – 4.55Critical: Doublet in DMSO confirms NH-CH₂ connectivity.[1]
Urea NHTriplet (

Hz)
7.15 – 7.25 Broad Singlet4.80 – 5.50 (Variable)DMSO reveals the triplet coupling; CDCl₃ loses it.[1]
Aromatic Ar-H (Ortho to CH₂)Doublet (

Hz)
7.45 – 7.50 Doublet7.40 – 7.45Part of AA'BB' system.[1]
Aromatic Ar-H (Ortho to CN)Doublet (

Hz)
7.75 – 7.80 Doublet7.60 – 7.65Deshielded by CN group.[1]
Impurity Identification

If the spectrum is not clean, check for these common synthesis byproducts:

  • Morpholine: Look for free amine signals upfield shifted compared to the urea product.[1]

  • 4-Cyanobenzylamine: Benzylic

    
     will appear significantly upfield (
    
    
    
    ppm) compared to the urea derivative (
    
    
    ppm).[1]
  • DCM (Solvent): Singlet at 5.76 ppm (DMSO) or 5.30 ppm (CDCl₃).

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing this specific scaffold, ensuring rigorous structural confirmation.

CharacterizationWorkflow Start Synthesized Product (Solid) SolventChoice Select Solvent System Start->SolventChoice DMSO Path A: DMSO-d6 (Recommended) SolventChoice->DMSO Primary CDCl3 Path B: CDCl3 (Alternative) SolventChoice->CDCl3 Secondary CheckWater Check: Water Peak (3.33 ppm) Overlaps Morpholine N-CH2? DMSO->CheckWater ResultBad Observation: NH = Broad Singlet CH2 = Singlet CDCl3->ResultBad CheckCoupling Analyze Benzylic Region (4.3 - 4.5 ppm) CheckWater->CheckCoupling Proceed ResultGood Observation: NH = Triplet CH2 = Doublet CheckCoupling->ResultGood Coupling Visible Conclusion Structural Confirmation: Connectivity Validated ResultGood->Conclusion Warning Inconclusive: Cannot prove NH-CH2 bond ResultBad->Warning

Caption: Decision tree for solvent selection. Path A (DMSO-d6) is required to visualize the scalar coupling between the urea NH and the benzylic CH2, confirming the N-C connectivity.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[3] Link[1]

  • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[1][4] Reson. Chem.2006 , 44, 491–509.[4] Link[1]

  • PubChem Compound Summary. "N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (CID 2815672)."[1] National Center for Biotechnology Information.[1]Link[1]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link[1]

Sources

Comparative

A Researcher's Guide to the Analytical Verification of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For N-[(4-cyanophenyl)methyl]morphol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, a compound of interest with its distinct morpholine and cyanophenyl moieties, rigorous analytical characterization is not merely a formality but a scientific necessity.

This guide provides an in-depth comparison of elemental analysis—the foundational technique for determining empirical and molecular formulas—with other critical analytical methods. We will explore the causality behind these experimental choices, offering a holistic strategy for achieving a state of validated purity and structural integrity for the target compound.

The Cornerstone: Elemental Analysis

Elemental analysis by combustion is the definitive method for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a pure organic compound. This technique provides a direct, quantitative measure of a molecule's elemental makeup, serving as a primary validation of its proposed chemical formula.

Theoretical Composition of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Before any analysis, we must establish the theoretical benchmark. The molecular formula for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is C₁₃H₁₅N₃O₂.[1] Based on this, we can calculate the expected elemental composition.

  • Molecular Formula: C₁₃H₁₅N₃O₂

  • Molar Mass: 245.28 g/mol [1]

  • Atomic Masses: C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999

Calculated Theoretical Values:

  • Carbon (C): (13 * 12.011) / 245.28 * 100% = 63.66%

  • Hydrogen (H): (15 * 1.008) / 245.28 * 100% = 6.16%

  • Nitrogen (N): (3 * 14.007) / 245.28 * 100% = 17.13%

For a newly synthesized batch of this compound to be considered pure, the experimental results from elemental analysis must align closely with these theoretical values. The generally accepted tolerance in academic and industrial settings is within ±0.4% .[2]

Experimental Protocol: Combustion Analysis

The principle is straightforward: a small, precisely weighed sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

Workflow for CHN Analysis:

  • Sample Preparation: A small amount of the compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature combustion furnace. The presence of pure oxygen and catalysts ensures the complete conversion of the sample to its constituent elemental gases.

  • Reduction: The gas mixture is passed through a reduction furnace (containing copper) to convert nitrogen oxides (NOx) to N₂ gas.

  • Separation & Detection: The gases (CO₂, H₂O, N₂) are passed through a chromatographic column to separate them. They then flow past a thermal conductivity detector (TCD), which measures the change in thermal conductivity of a reference gas (typically helium) as each analyte gas passes, allowing for precise quantification.

G cluster_0 Sample Preparation cluster_1 Analysis Instrument cluster_2 Data Output Sample 1-3 mg Sample Weigh Weigh Accurately Sample->Weigh Capsule Encapsulate in Tin Weigh->Capsule Combustion Combustion Furnace (>900°C, O2) Capsule->Combustion Reduction Reduction Furnace (Cu) Combustion->Reduction GC Gas Chromatography Column Reduction->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Result Mass % of C, H, N TCD->Result

Caption: Workflow for CHN Elemental Analysis.

A Holistic Approach: Comparative Analytical Techniques

While elemental analysis is fundamental, it does not provide information about the molecular structure, isomeric purity, or the presence of impurities with a similar elemental composition. Therefore, a multi-faceted approach using complementary techniques is the gold standard for comprehensive characterization.

TechniqueInformation ProvidedKey Advantage for this Compound
Elemental Analysis Elemental composition (%C, %H, %N)Confirms the ratio of elements, validating the molecular formula.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)High-Resolution MS (HRMS) provides an exact mass to confirm the elemental formula unequivocally.[3]
NMR Spectroscopy Chemical structure and connectivityConfirms the specific arrangement of atoms, distinguishing it from isomers.
HPLC Purity and quantityQuantifies the purity of the sample, ensuring that the elemental analysis is performed on a single component.
Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry measures the mass-to-charge ratio of ions. For N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, high-resolution mass spectrometry (HRMS) is particularly powerful. It can measure the molecular weight with enough accuracy (typically to four or five decimal places) to confirm the molecular formula directly, as each formula has a unique exact mass.

  • Expected HRMS Result (for [M+H]⁺ ion):

    • Formula: C₁₃H₁₆N₃O₂⁺

    • Calculated Exact Mass: 246.1237

Experimental Protocol (Conceptual):

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: The solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. This allows for the confirmation of the specific bonding arrangement, ensuring the correct isomer has been synthesized. For N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide, NMR would confirm the presence of the p-substituted cyanophenyl group, the methylene bridge, and the morpholine ring.

Experimental Protocol (Conceptual):

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: The sample tube is placed in a strong magnetic field within the NMR spectrometer.

  • Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signals from the atomic nuclei are recorded.

  • Processing: A Fourier transform is applied to the raw data to generate the NMR spectrum, which shows chemical shifts, peak integrations, and coupling patterns that are used to deduce the structure.

The Integrated Analytical Workflow

True confidence in a compound's identity and purity comes from the convergence of data from multiple, orthogonal techniques. Elemental analysis validates the "what," NMR validates the "how it's connected," HRMS re-confirms the "what" with high precision, and HPLC validates the "how much is pure."

G cluster_verification Purity & Structural Verification cluster_validation Final Validation Compound Synthesized Compound N-[(4-cyanophenyl)methyl] morpholine-4-carboxamide EA Elemental Analysis (%C, %H, %N) Compound->EA MS High-Resolution MS (Exact Mass) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR HPLC HPLC (Purity >95%) Compound->HPLC Formula Molecular Formula Confirmed (C₁₃H₁₅N₃O₂) EA->Formula MS->Formula Structure Structure Confirmed NMR->Structure Purity Purity Confirmed HPLC->Purity Final Reference Standard (Qualified for Use) Formula->Final Structure->Final Purity->Final

Sources

Validation

Validating N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide: A Comparative Guide for Biological Assay Integrity

Topic: Validating purity of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide for biological assays Content Type: Publish Comparison Guide Executive Summary N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (hereafter re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide for biological assays Content Type: Publish Comparison Guide

Executive Summary

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (hereafter referred to as N-4-CMC ) is a privileged scaffold often utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries.[1] Structurally characterized by a morpholine ring linked via a urea moiety to a 4-cyanobenzyl group, this compound serves as a critical probe for targets such as soluble epoxide hydrolase (sEH) , mTOR , and specific serine/threonine kinases .

However, commercial synthesis routes often yield "Library Grade" samples (90–95% purity) containing trace impurities—specifically isocyanates , anilines , and heavy metals —that act as "pan-assay interference compounds" (PAINS). This guide objectively compares Standard Library Grade versus Validated Bio-Probe Grade N-4-CMC, providing a self-validating protocol to ensure your biological data represents specific on-target engagement rather than artifactual noise.

Part 1: The Comparison – Library Grade vs. Bio-Probe Grade

In drug discovery, the "purity" stated on a Certificate of Analysis (CoA) often refers only to UV-absorbance homogeneity. For biological assays, chemical purity is insufficient; functional purity is required.

FeatureStandard Library Grade (Alternative A)Validated Bio-Probe Grade (Recommended)Biological Impact
Purity (LC-UV) >95% (254 nm)>98% (210 & 254 nm)False Actives: Low-UV absorbing impurities (e.g., aliphatic amines) are missed in Standard Grade.
Synthesis Origin One-pot urea coupling (Isocyanate + Amine)Multi-step purification + Scavenger resinsCovalent Modification: Unreacted isocyanates in Standard Grade covalently modify proteins, causing irreversible inhibition artifacts.
Metal Content Not Tested (often >50 ppm Pd/Cu)ICP-MS Certified (<5 ppm)Enzyme Inhibition: Trace Pd/Cu inhibits kinases and proteases, mimicking N-4-CMC activity.
Aggregation State UnknownDLS-Validated (Monodisperse)Colloidal Aggregation: Hydrophobic ureas often form colloids that sequester enzymes. Bio-Probe grade confirms solubility.
Cost Low ($)High (

$)
Data Integrity: Retesting false positives costs 10x more than the initial compound investment.
Part 2: The Validation Workflow (The "Why" and "How")

To validate N-4-CMC, you must move beyond the CoA. The following workflow integrates chemical analysis with biological control steps.

Diagram 1: The Multi-Tier Validation Funnel

This workflow illustrates the decision logic required to validate the compound before committing to cell-based or enzymatic assays.

ValidationFunnel Start Raw N-4-CMC Sample Tier1 Tier 1: Chemical Integrity (LC-MS + NMR) Start->Tier1 Decision1 Isocyanate/Amine Free? Tier1->Decision1 Tier2 Tier 2: Physical State (DLS + Solubility) Decision1->Tier2 Yes Reject Purify / Discard Decision1->Reject No (Reactive Impurities) Decision2 Aggregates Detected? Tier2->Decision2 Tier3 Tier 3: Counter-Screen (Detergent Sensitivity) Decision2->Tier3 No (Monodisperse) Decision2->Reject Yes (Colloidal) Final Validated for Assay Tier3->Final

Caption: A logical stepwise filter to eliminate chemical reactants and physical aggregates before biological testing.

Part 3: Detailed Experimental Protocols
Protocol A: Detecting "Hidden" Reactive Impurities (Chemiluminescent Nitrogen Detection)

Standard UV often misses the unreacted 4-cyanobenzylamine or morpholine precursors, which can be toxic to cells or interfere with fluorescence assays.

  • Objective: Quantify non-chromophoric nitrogenous impurities.

  • Method:

    • Dissolve N-4-CMC to 10 mM in DMSO-d6.

    • NMR Validation: Perform 1H-NMR (400 MHz+). Focus on the urea proton region (6.0–8.0 ppm) .

      • Pass: Sharp singlet/doublet for urea NH.

      • Fail: Broad exchangeable peaks indicating residual amines or carbamic acids.

    • LC-MS Derivatization (The "Trap" Step):

      • Incubate 100 µM N-4-CMC with 1 mM excess of a nucleophilic scavenger (e.g., benzylamine) for 1 hour.

      • Run LC-MS.[2]

      • Analysis: If a new peak corresponding to [Benzylamine + Isocyanate] adduct appears, the sample contains reactive isocyanate precursors that will false-positive your protein assay.

Protocol B: The "Detergent Test" for Colloidal Aggregation

Urea-based compounds like N-4-CMC are prone to forming promiscuous colloidal aggregates that sequester enzymes non-specifically.

  • Context: If N-4-CMC shows an IC50 of 5 µM in buffer but 50 µM in the presence of detergent, it is a false positive (aggregator).

  • Step-by-Step:

    • Prepare Assay Buffer: Standard kinase/hydrolase buffer (e.g., HEPES pH 7.4).

    • Condition A (No Detergent): Run the enzymatic inhibition assay with N-4-CMC (0.1 – 100 µM).

    • Condition B (With Detergent): Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-20 .

    • Calculation:

      
      
      
    • Interpretation:

      • Shift Factor ≈ 1.0: True specific inhibitor.

      • Shift Factor > 3.0: Compound is aggregating; the "activity" is an artifact.

Protocol C: Metal Scavenging (ICP-MS Alternative)

If you lack access to ICP-MS to detect Palladium (Pd) or Copper (Cu) from the synthesis:

  • Treat the N-4-CMC stock solution (DMSO) with QuadraPure™ TU (thiourea scavenger resin) for 4 hours.

  • Filter the resin.

  • Re-test in the biological assay.[3]

  • Result: If potency drops significantly after resin treatment, the original activity was driven by metal contaminants, not the molecule.

Part 4: Mechanistic Insight – Why Purity Matters

The following diagram details the specific molecular pathways where "Standard Grade" impurities cause assay failure compared to the specific binding of the "Bio-Probe Grade."

InterferencePathways Impure Standard Grade (Contains Isocyanates/Metals) Covalent Covalent Modification (Irreversible) Impure->Covalent Isocyanates MetalBind Metal Coordination (Catalytic Poisoning) Impure->MetalBind Trace Pd/Cu Pure Bio-Probe Grade (N-4-CMC) Specific Specific Pocket Binding (Reversible) Pure->Specific Target Target Enzyme (e.g., sEH / Kinase) FalsePos FALSE POSITIVE (Artifact) Target->FalsePos Enzyme Dead TrueData TRUE DATA (Valid SAR) Target->TrueData Modulated Activity Covalent->Target MetalBind->Target Specific->Target

Caption: Impurities in standard grade samples attack the target via covalent or metal-dependent mechanisms, mimicking inhibition.

References
  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). The essential roles of chemistry in high-throughput screening triage. PMC. Retrieved from [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2025).[4] High Throughput Screening Assays for Drug Discovery.[2][3][4] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.